6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZAHZKOFBVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463379 | |
| Record name | 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128740-14-7 | |
| Record name | Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-6-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antibiotic Moxifloxacin. This document details the core synthetic strategies, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Introduction
This compound, particularly its (4aS,7aS)-enantiomer, is a valuable building block in medicinal chemistry. Its rigid bicyclic structure and chiral nature make it an important scaffold for the development of bioactive molecules. The synthesis of this compound typically involves a multi-step sequence starting from pyridine-2,3-dicarboxylic acid. The key transformations include the formation of a protected pyrrolo[3,4-b]pyridine-5,7-dione, reduction of both the pyridine ring and the dione functionality, and subsequent resolution of the resulting racemic mixture to obtain the desired enantiomer.
Synthetic Pathways
The most common and well-documented synthetic approach to this compound is a linear sequence involving four main stages. The overall synthetic scheme is depicted below.
Caption: General synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
This initial step involves the condensation of pyridine-2,3-dicarboxylic acid with benzylamine.
Caption: Experimental workflow for the synthesis of the dione intermediate.
Procedure: In a flask, 120 g of pyridine-2,3-dicarboxylic acid is heated with 110 g of acetic anhydride with stirring. The temperature is maintained at 92-95 °C for 2-3 hours until the starting material is consumed (monitored by a suitable method like TLC). The reaction mixture is then cooled to 50-60 °C and evaporated under reduced pressure. Toluene (40 g) is added and then evaporated under reduced pressure; this step is repeated. After cooling to 30-40 °C, 92.3 g of benzylamine is added dropwise over 2 hours, ensuring the temperature does not exceed 55 °C. The mixture is stirred at 40-50 °C for 3-4 hours. The mixture is then evaporated to dryness under reduced pressure. To the residue, 110 g of acetic anhydride is added, and the mixture is heated to 92-95 °C for 2-4 hours, during which a solid precipitates. After cooling to 50-60 °C, the excess acetic anhydride is distilled off under reduced pressure. The residue is cooled to room temperature, and 200 mL of 95% ethanol is added. The mixture is cooled to 0 °C and stirred for 5 hours. The precipitate is collected by filtration, washed with cold 95% ethanol (3 x 28 mL), and dried to yield 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1]
Catalytic Hydrogenation to cis-6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
The pyridine ring of the dione intermediate is stereoselectively reduced to the cis-piperidine derivative.
Procedure: A mixture of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and a suitable catalyst, such as Palladium on carbon (Pd/C), in a substantially anhydrous solvent is subjected to catalytic hydrogenation to stereospecifically form the cis-piperidine derivative.[1]
Reduction of the Dione to (±)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
The dione functionality is reduced to the corresponding amine using a strong reducing agent like Lithium Aluminium Hydride (LAH).
Procedure: The reduction of 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is carried out using Lithium Aluminium Hydride (LAH) in an ethereal solvent such as tetrahydrofuran (THF).
Optical Resolution of (±)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
The racemic mixture is resolved to isolate the desired (4aS,7aS)-enantiomer through diastereomeric salt formation with D-(-)-tartaric acid.
Caption: Workflow for the optical resolution of the racemic amine.
Procedure: The racemic this compound is dissolved in a suitable solvent like ethanol. A solution of D-(-)-tartaric acid (0.5 equivalents) in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the diastereomeric salt. The crystals are collected by filtration and can be recrystallized from the same solvent to enhance diastereomeric purity. The purified diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free (4aS,7aS)-6-benzyl-octahydropyrrolo[3,4-b]pyridine.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Pyridine-2,3-dicarboxylic acid | 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Benzylamine, Acetic Anhydride, Heat | High | - |
| 2 | 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | cis-6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione | H₂, Pd/C, Anhydrous solvent | - | - |
| 3 | cis-6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione | (±)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | Lithium Aluminium Hydride, THF | >98.0 | - |
| 4 | (±)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | D-(-)-tartaric acid, Ethanol | - | - |
Characterization Data
This compound
-
Appearance: -
-
Molecular Formula: C₁₄H₂₀N₂
-
Molecular Weight: 216.32 g/mol
-
¹H NMR (CDCl₃, δ): 7.20-7.35 (m, 5H, Ar-H), 3.55 (s, 2H, N-CH₂-Ph), other aliphatic protons.
-
¹³C NMR (CDCl₃, δ): Aromatic carbons in the range of 127-139 ppm, and aliphatic carbons corresponding to the octahydropyrrolopyridine core and the benzylic methylene group.
References
Characterization of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key heterocyclic compound with significant applications in medicinal chemistry. This document details its chemical and physical properties, provides available spectroscopic data, and outlines its crucial role as a synthetic intermediate. Particular focus is given to the (4aS,7aS)-stereoisomer, a critical building block in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. This guide also presents a detailed synthetic workflow and a summary of the potential biological activities associated with the broader octahydro-1H-pyrrolo[3,4-b]pyridine scaffold, offering valuable insights for researchers in drug discovery and development.
Introduction
This compound is a bicyclic diamine belonging to the pyrrolopyridine class of heterocyclic compounds. Its rigid structure and chiral centers make it an attractive scaffold for the development of novel therapeutic agents. The N-benzyl protecting group offers stability during synthetic manipulations and can be readily removed to allow for further functionalization.
The most notable application of this compound is as a key intermediate in the stereoselective synthesis of Moxifloxacin.[1][2] The specific (4aS,7aS)-isomer is essential for the desired pharmacological activity of the final antibiotic.[2] Understanding the physicochemical properties and synthetic routes to this intermediate is therefore of high importance for pharmaceutical manufacturing and research.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively reported in publicly available literature, data for the core structure, (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, and computed data for the N-benzyl derivative provide valuable characterization parameters.
General Properties
The general chemical and physical properties of the (4aS,7aS)-isomer of this compound and its unbenzylated core are summarized in the table below.
| Property | This compound ((4aS,7aS)-isomer) | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine |
| CAS Number | 151213-39-7 | 151213-40-0 |
| Molecular Formula | C₁₄H₂₀N₂ | C₇H₁₄N₂ |
| Molecular Weight | 216.32 g/mol | 126.20 g/mol |
| Appearance | Not specified (likely an oil or low-melting solid) | Not specified |
| Boiling Point | Not specified | 198.5°C at 760 mmHg[3] |
| Flash Point | Not specified | 87.1°C[3] |
| Density | Not specified | 0.95 g/cm³[3] |
Spectroscopic Data
Detailed experimental spectroscopic data for the 6-benzyl derivative is scarce. However, the following tables present available NMR data for the unbenzylated (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine core, which serves as a foundational reference for spectral analysis.
Table 2.1: ¹H NMR Spectroscopic Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine [4]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.95-2.98 | m | 1H | |
| 2.63-2.82 | m | 4H | |
| 2.54 | dd | 1H | |
| 2.39-2.45 | m | 1H | |
| 2.16-2.45 | br s | 2H | |
| 1.81-1.89 | m | 1H | |
| 1.59-1.66 | m | 2H | |
| 1.35-1.46 | m | 1H | |
| 1.24-1.31 | m | 1H |
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2.2: ¹³C NMR Spectroscopic Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine [4]
| Chemical Shift (ppm) |
| 57.43 |
| 53.37 |
| 47.78 |
| 44.49 |
| 37.85 |
| 23.51 |
| 21.90 |
Solvent: DMSO-d₆, Frequency: 400 MHz
Mass Spectrometry (MS):
-
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: The calculated mass for (M+H)⁺ is 126.20, with an observed value of 126.7.[4]
Fourier-Transform Infrared Spectroscopy (FTIR): Specific FTIR data for this compound is not readily available. However, characteristic peaks would be expected for C-H stretching of the aromatic and aliphatic groups, C-N stretching, and N-H bending (for the secondary amine in the unbenzylated core).
Experimental Protocols
The synthesis of this compound is a key step in the overall synthesis of Moxifloxacin. The following is a generalized experimental protocol based on literature descriptions.[2]
Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
A common synthetic route involves the following key transformations:
-
Reaction of pyridine-2,3-dicarboxylic acid anhydride with benzylamine: This step forms N-benzyl-2,3-pyridinedicarboximide.
-
Reduction of the pyridine ring: The pyridinedicarboximide is reduced to yield 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.
-
Reduction of the amide groups: The dioxo intermediate is further reduced to afford 6-benzyloctahydropyrrolo[3,4-b]pyridine.
-
Optical resolution: The racemic mixture of 6-benzyloctahydropyrrolo[3,4-b]pyridine is resolved using a chiral acid, such as L-tartaric acid, to isolate the desired (4aS,7aS)-isomer.
-
Debenzylation: The benzyl protecting group is removed, typically through catalytic hydrogenation, to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
The following diagram illustrates the experimental workflow for the synthesis.
Figure 1: Experimental workflow for the synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the broader class of pyrrolopyridine derivatives exhibits a wide range of pharmacological activities.[5] These compounds are recognized for their potential in treating various diseases, making the octahydro-1H-pyrrolo[3,4-b]pyridine core a "privileged scaffold" in medicinal chemistry.
The diverse biological activities of pyrrolopyridine derivatives include:
-
Antibacterial: As exemplified by Moxifloxacin, these scaffolds can be elaborated to target bacterial enzymes like DNA gyrase and topoisomerase IV.
-
Anticancer: Certain derivatives have shown antiproliferative activity against various cancer cell lines.[5]
-
Antiviral, Antifungal, and Antimycobacterial: The pyrrolopyridine nucleus is found in compounds with a broad spectrum of antimicrobial properties.[5][6]
-
Neurological and Immunological Modulation: Derivatives have been investigated for their effects on the nervous and immune systems, including analgesic and sedative properties.[5][6]
-
Antidiabetic: Some analogues have been shown to have potential in managing blood glucose levels.[5]
The following diagram provides a conceptual overview of the potential biological targets and therapeutic applications of the pyrrolo[3,4-b]pyridine scaffold.
Figure 2: Conceptual diagram of the potential biological activities of the pyrrolo[3,4-b]pyridine scaffold.
Conclusion
This compound, particularly its (4aS,7aS)-isomer, is a fundamentally important intermediate in pharmaceutical synthesis. While comprehensive, publicly available characterization data for this specific N-benzyl derivative is limited, its synthetic pathway and the properties of its core structure are well-documented. The broader family of pyrrolopyridine derivatives continues to be a source of promising new drug candidates with a wide array of potential therapeutic applications. This technical guide serves as a valuable resource for researchers by consolidating the available information on the synthesis and characterization of this key building block and highlighting the therapeutic potential of the underlying molecular scaffold. Further research into the specific biological activities of N-substituted octahydro-1H-pyrrolo[3,4-b]pyridines is warranted to fully explore their potential in drug discovery.
References
- 1. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 2. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scispace.com [scispace.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic amine. Its chemical structure features a saturated pyrrolidine ring fused to a piperidine ring, with a benzyl group attached to the nitrogen atom at position 6. This compound is of significant interest in medicinal chemistry and pharmaceutical development, primarily serving as a key chiral intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1] The stereochemistry of this intermediate is crucial for the efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization based on available scientific literature and patent filings.
Chemical and Physical Properties
Experimentally determined physicochemical data for this compound is scarce in publicly available literature. Most of the available quantitative data pertains to its precursors or is computationally predicted.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound/Stereoisomer | Source |
| Molecular Formula | C₁₄H₂₀N₂ | (4aS,7aS)-isomer | [2] |
| Molecular Weight | 216.32 g/mol | (4aS,7aS)-isomer | [3] |
| Boiling Point (Predicted) | 322.2 ± 17.0 °C | Dihydrochloride salt | [4] |
| pKa (Predicted) | 10.99 ± 0.20 | Dihydrochloride salt | [4] |
| Density (Predicted) | 1.049 ± 0.06 g/cm³ | Dihydrochloride salt | [4] |
| Melting Point | 191-193 °C | 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione (precursor) |
Computed Properties for (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine
| Property | Value | Source |
| XLogP3 | 1.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 216.162648646 Da | [3] |
| Monoisotopic Mass | 216.162648646 Da | [3] |
| Topological Polar Surface Area | 15.3 Ų | [3] |
| Heavy Atom Count | 16 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound, particularly the (4aS,7aS)-stereoisomer, is a multi-step process that has been extensively described in patent literature due to its industrial importance. The general synthetic strategy involves the formation of a dione precursor followed by a two-fold reduction.
Logical Workflow for the Synthesis of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
References
- 1. 6-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRIDINE | 128740-14-7 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine | C14H20N2 | CID 10198297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S,S)-6-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRIDINE DIHYDROCHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and key applications of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. This heterocyclic compound is a critical chiral intermediate in the synthesis of various pharmaceutical agents, most notably the broad-spectrum antibiotic, Moxifloxacin.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for the (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine Core [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.95-2.98 | m | 1H | |
| 2.63-2.82 | m | 4H | |
| 2.54 | dd | 1H | |
| 2.39-2.45 | m | 1H | |
| 2.16-2.45 | br s | 2H | |
| 1.81-1.89 | m | 1H | |
| 1.59-1.66 | m | 2H | |
| 1.35-1.46 | m | 1H | |
| 1.24-1.31 | m | 1H |
Note: The spectrum for this compound would additionally show signals for the benzyl group's aromatic protons (typically δ 7.2-7.4 ppm) and the benzylic methylene protons.
Table 2: ¹³C NMR Data for the (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine Core [1]
| Chemical Shift (δ) ppm | Assignment |
| 57.43 | |
| 53.37 | |
| 47.78 | |
| 44.49 | |
| 37.85 | |
| 23.51 | |
| 21.90 |
Note: The spectrum for this compound would also include signals for the aromatic carbons and the benzylic carbon of the benzyl group.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
Table 3: Mass Spectrometry Data
| Technique | Result | Interpretation |
| Molecular Formula | C₁₄H₂₀N₂ | |
| Molecular Weight | 216.32 g/mol | [2][3] |
| ESI-MS | m/z (M+H)⁺: 126.7 | For the de-benzylated core, (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorptions for C-H bonds (aliphatic and aromatic) and C-N bonds.
Experimental Protocols
The synthesis of this compound is a multi-step process, often starting from pyridine-2,3-dicarboxylic acid. A key step involves the reduction of the amide groups of an N-benzyl-dione intermediate.
Synthesis of this compound from 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine
A common method for the synthesis of the target compound involves the reduction of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine. This can be achieved using a strong reducing agent such as Lithium Aluminium Hydride (LAH).
Experimental Procedure (General): [4]
-
To a solution of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran), a reducing agent like Lithium Aluminium Hydride is added portion-wise at a controlled temperature.
-
The reaction mixture is then typically heated to reflux and stirred for several hours to ensure complete reduction of both amide carbonyl groups.
-
After completion of the reaction, it is carefully quenched with water and an aqueous base solution.
-
The product is then extracted with an organic solvent, and the organic layer is dried and concentrated under reduced pressure to yield this compound.
Mandatory Visualizations
Experimental Workflow: Synthesis of Moxifloxacin
This compound is a key chiral building block in the industrial synthesis of the antibiotic Moxifloxacin.[1][5] The following diagram illustrates the logical flow of this synthetic pathway.
Caption: Logical workflow for the synthesis of Moxifloxacin.
Signaling Pathways
Currently, there is no specific information available in the public domain regarding the direct interaction of this compound with biological signaling pathways. Its primary role described in the scientific literature is that of a synthetic intermediate. The biological activity of its derivatives, such as Moxifloxacin, is well-established and involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
For further in-depth research, it is recommended to consult specialized chemical databases and the full-text scientific articles and patents referenced herein.
References
- 1. scispace.com [scispace.com]
- 2. GSRS [precision.fda.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WO2014097272A2 - Method for production of (s,s)-6-benzyloctahydro-1h-pyrrolo[3,4-b]pyridine, an intermediate of azabicyclo pyridine derivatives - Google Patents [patents.google.com]
- 5. Buy 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one | 1092352-66-3 [smolecule.com]
The Diverse Biological Activities of Pyrrolopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Pyrrolopyridines, a class of heterocyclic compounds composed of fused pyrrole and pyridine rings, have emerged as a privileged scaffold in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrrolopyridine derivatives, with a focus on their anticancer, antiviral, and anti-inflammatory properties, as well as their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
Pyrrolopyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives (IC50 values in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | HepG2 (Hepatocellular Carcinoma) | 29 - 59 | [1] |
| MCF-7 (Breast Cancer) | 29 - 59 | [1] | |
| MDA-MB-231 (Breast Cancer) | 29 - 59 | [1] | |
| HeLa (Cervical Cancer) | 29 - 59 | [1] | |
| N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones | Various | 19 - 29 (µg/mL) |
Kinase Inhibitory Activity
The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP makes these compounds effective kinase inhibitors.[2] By competing with ATP for the binding site on kinases, they can modulate a variety of signaling pathways implicated in diseases such as cancer and inflammatory disorders.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in various cancers. Pyrrolopyridine derivatives have been developed as potent FGFR inhibitors.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is associated with inflammatory diseases. Pyrrolopyridine derivatives have been identified as potent JAK inhibitors.[3][4]
Table 2: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives (IC50 values in nM)
| Compound/Derivative Class | Kinase Target | IC50 (nM) | Reference |
| Imidazopyrrolopyridines (6k) | JAK2 | 10 | [5] |
| JAK1 | >190 | [5] | |
| JAK3 | >300 | [5] | |
| TYK2 | >300 | [5] | |
| C-5 Pyrazole-Substituted Pyrrolopyridines (12b) | JAK1 | <10 | [6] |
| JAK2 | >100 | [6] |
Antiviral Activity
Certain pyrrolopyridine derivatives have shown promise as antiviral agents, particularly against human immunodeficiency virus (HIV) and other viruses.[7] Their mechanisms of action can include the inhibition of viral enzymes essential for replication.
Table 3: Antiviral Activity of Pyrrolopyridine Derivatives (EC50 values in µM)
| Compound/Derivative Class | Virus | EC50 (µM) | Reference |
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | HIV-1 | <10 | [8] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Rotavirus Wa strain, Coxsackievirus B4 | Significant Activity | [9] |
| Pyrrolo[2,3-d]pyrimidine Nucleoside Analogs | SARS-CoV-2 | 20 - 70 | [10] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Pyrrolopyridine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
Table 4: Anti-inflammatory Activity of Pyrrolopyridine Derivatives (IC50 values in µM)
| Compound/Derivative Class | Target | IC50 (µM) | Reference |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 | Similar to Meloxicam | [11] |
| COX-2 | Similar to Meloxicam | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrrolopyridine derivatives.
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the pyrrolopyridine derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Western Blot for Kinase Phosphorylation
Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates, providing evidence of inhibitor target engagement.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the pyrrolopyridine inhibitor for the desired time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total form of the kinase to normalize for protein loading.[13]
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.[14][15]
Protocol:
-
Cell Seeding: Plate a confluent monolayer of host cells in multi-well plates.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the pyrrolopyridine derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits plaque formation by 50%.
Conclusion
Pyrrolopyridine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antiviral, and anti-inflammatory agents, largely driven by their ability to inhibit key kinases, underscores their potential for the development of novel therapeutics. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of these promising compounds from the laboratory to the clinic. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of pyrrolopyridine derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazopyrrolopyridines derivatives as novel and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. bioagilytix.com [bioagilytix.com]
The Synthesis of Pyrrolo[3,4-b]pyridines: A Journey from Classical Approaches to Modern Multicomponent Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-b]pyridine core, an important aza-analogue of isoindoline, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the development of efficient synthetic routes to this heterocyclic system a significant area of research. This technical guide provides a comprehensive overview of the discovery and historical evolution of pyrrolo[3,4-b]pyridine synthesis, contrasting classical multi-step approaches with modern, highly efficient multicomponent reactions.
A Historical Perspective: The Classical Multi-Step Synthesis
Early synthetic strategies towards the pyrrolo[3,4-b]pyridine core, particularly its saturated octahydro derivatives, were often lengthy, multi-step processes. A notable classical approach, often cited in prior art for the synthesis of pharmaceutically relevant intermediates like (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, commences with pyridine-2,3-dicarboxylic acid. This method highlights a traditional approach to heterocyclic synthesis, relying on sequential bond formation and functional group manipulation.
The overall classical pathway can be summarized as follows:
-
Imide Formation: The synthesis begins with the reaction of pyridine-2,3-dicarboxylic anhydride with a protected amine, typically benzylamine, to form N-benzyl-2,3-pyridinedicarboximide.
-
Pyridine Ring Reduction: The pyridine ring of the resulting imide is then reduced to the corresponding piperidine. This hydrogenation step is crucial for establishing the foundational saturated heterocyclic system.
-
Amide Reduction: The two amide carbonyl groups within the pyrrolidine portion of the molecule are subsequently reduced to the corresponding amines.
-
Deprotection and Resolution: Finally, the benzyl protecting group is removed, and if a specific stereoisomer is required, a resolution step is performed.
This classical approach, while effective, often suffers from low overall yields, the need for multiple purification steps, and the use of harsh reagents.
Experimental Protocol: Classical Synthesis of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine
A key intermediate in the classical synthesis is 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine. The following is a representative experimental protocol for its synthesis from pyridine-2,3-dicarboxylic anhydride:
-
Step 1: Synthesis of N-benzyl-2,3-pyridinedicarboximide: A mixture of 2,3-pyridinedicarboxylic anhydride (0.01 mol) and benzylamine (0.01 mol) in glacial acetic acid (30 ml) is stirred at room temperature for 1 hour. The resulting solid product is collected by filtration and recrystallized from ethanol.
-
Step 2: Reduction of the Pyridine Ring: The N-benzyl-2,3-pyridinedicarboximide (0.01 mol) is dissolved in an appropriate solvent (e.g., acetic acid) and subjected to catalytic hydrogenation. A common catalyst for this transformation is platinum oxide (PtO2) under a hydrogen atmosphere. The reaction is typically carried out at elevated pressure and temperature until the uptake of hydrogen ceases. After filtration of the catalyst, the solvent is removed under reduced pressure to yield 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.
Caption: Classical multi-step synthesis of octahydropyrrolo[3,4-b]pyridine.
The Advent of Modern Synthesis: Multicomponent Reactions
The drive for more efficient, atom-economical, and environmentally benign synthetic methods has led to the development of multicomponent reactions (MCRs) for the construction of the pyrrolo[3,4-b]pyridine scaffold. These reactions allow for the formation of complex molecules in a single step from three or more starting materials, significantly reducing the number of synthetic operations and the generation of waste.
The Ugi-Zhu Three-Component Reaction and Cascade Sequence
A highly efficient and versatile modern approach to the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones involves a one-pot cascade process initiated by an Ugi-Zhu three-component reaction (3CR).[1][2][3] This strategy combines an aldehyde, an amine, and an isocyanide to form a 5-aminooxazole intermediate. This intermediate then undergoes a cascade of reactions with a dienophile, such as maleic anhydride, including an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to furnish the final pyrrolo[3,4-b]pyridin-5-one core.[2][3]
The use of microwave irradiation and Lewis acid catalysts, such as ytterbium(III) triflate or scandium(III) triflate, has been shown to significantly accelerate these reactions and improve yields.[1][2]
Caption: Ugi-Zhu 3CR followed by a cascade sequence for pyrrolo[3,4-b]pyridin-5-one synthesis.
The following table summarizes representative examples of pyrrolo[3,4-b]pyridin-5-one synthesis using the Ugi-Zhu/cascade approach, showcasing the versatility of this method with various substrates.
| Aldehyde | Amine | Isocyanide | Catalyst | Solvent | Conditions | Yield (%) |
| 4-Chlorobenzaldehyde | 3-Morpholinopropan-1-amine | Isocyanoacetamide derivative | Sc(OTf)₃ | Benzene | MW, 65°C | 46 |
| Benzaldehyde | 3-Morpholinopropan-1-amine | Isocyanoacetamide derivative | Sc(OTf)₃ | Benzene | MW, 65°C | 45 |
| Furan-2-carbaldehyde | Furfurylamine | Phenylalanine-derived isocyanide | Yb(OTf)₃ | Toluene | MW | 45-82 |
| 4-Formylbenzonitrile | Benzo[d][1][4]dioxol-5-ylmethanamine | Morpholine-derived isocyanide | - | Toluene | 80°C, 20 min | 96 (for the cascade step) |
The following is a general experimental procedure for the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones:
To a sealed microwave reaction tube (10 mL) are added the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in toluene (1.0 mL). The mixture is stirred and heated using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes. Ytterbium(III) triflate (0.03 equiv.) is then added, and the mixture is again stirred and heated under microwave irradiation for 5 minutes. The corresponding isocyanide (1.2 equiv.) is added, and the reaction is continued under microwave irradiation for a specified time (e.g., 20 minutes). Finally, maleic anhydride (1.2 equiv.) is added, and the mixture is heated under microwave irradiation (e.g., 120 °C, 150 W) for 30 minutes. After cooling, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel.[1]
Three-Component Synthesis from β-Enamino Imides
Another efficient and straightforward modern approach involves a base-promoted three-component reaction of a β-enamino imide, an aromatic aldehyde, and an active methylene compound such as malononitrile or its ester and amide derivatives.[5] This method provides a convenient route to highly functionalized pyrrolo[3,4-b]pyridines in good yields. The reaction is typically carried out in a protic solvent like ethanol with a base catalyst such as triethylamine or DBU.[5]
Caption: Three-component synthesis of pyrrolo[3,4-b]pyridines from β-enamino imides.
| β-Enamino Imide | Aromatic Aldehyde | Malononitrile Derivative | Base | Solvent | Yield (%) |
| N-Aryl-β-enamino imide | Benzaldehyde | Malononitrile | Triethylamine | Ethanol | Good |
| N-Aryl-β-enamino imide | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | DBU | Ethanol | Good |
| N-Aryl-β-enamino imide | 4-Methoxybenzaldehyde | Malononitrile | Triethylamine | Ethanol | Good |
A general experimental procedure for this three-component synthesis is as follows:
A mixture of the β-enamino imide (1 mmol), the aromatic aldehyde (1 mmol), the malononitrile derivative (1 mmol), and a catalytic amount of base (e.g., triethylamine or 10 mol% DBU) in ethanol (10 mL) is refluxed for a specified period. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[3,4-b]pyridine derivative.[5]
Conclusion
The synthesis of the pyrrolo[3,4-b]pyridine scaffold has undergone a significant evolution. From classical, linear, multi-step syntheses that were often laborious and low-yielding, the field has progressed to highly efficient, atom-economical, and versatile multicomponent strategies. The Ugi-Zhu reaction coupled with a subsequent cascade sequence and the three-component reaction involving β-enamino imides stand out as powerful modern tools for the construction of this important heterocyclic core. These advancements have not only facilitated the synthesis of diverse libraries of pyrrolo[3,4-b]pyridine derivatives for drug discovery and materials science but also exemplify the broader shift in synthetic chemistry towards more sustainable and efficient methodologies. Future work in this area will likely focus on the development of new MCRs, the use of novel catalytic systems, and the application of these methods to the synthesis of increasingly complex and biologically active molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Isomers of Octahydropyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydropyrrolo[3,4-b]pyridine is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure and the presence of two stereocenters make it a valuable building block for the synthesis of complex and biologically active molecules. The various structural isomers of this core, arising from the relative orientation of the fused rings and the stereochemistry at the bridgehead carbons, exhibit distinct physicochemical properties and pharmacological activities. This technical guide provides a comprehensive overview of the structural isomers of octahydropyrrolo[3,4-b]pyridine, including their synthesis, characterization, and biological relevance, with a particular focus on their application as pharmaceutical intermediates.
Structural Isomers of Octahydropyrrolo[3,4-b]pyridine
The core structure of octahydropyrrolo[3,4-b]pyridine possesses two chiral centers at the ring fusion (C4a and C7a), giving rise to four possible stereoisomers. These isomers can be grouped into two diastereomeric pairs: cis and trans, based on the relative orientation of the hydrogen atoms at the bridgehead carbons.
The four stereoisomers are:
-
(4aS,7aS)-octahydropyrrolo[3,4-b]pyridine (cis-isomer)
-
(4aR,7aR)-octahydropyrrolo[3,4-b]pyridine (cis-isomer)
-
(4aS,7aR)-octahydropyrrolo[3,4-b]pyridine (trans-isomer)
-
(4aR,7aS)-octahydropyrrolo[3,4-b]pyridine (trans-isomer)
The cis-isomers have the bridgehead hydrogens on the same side of the bicyclic system, while in the trans-isomers, they are on opposite sides. The (4aS,7aS) and (4aR,7aR) isomers are enantiomers of each other, as are the (4aS,7aR) and (4aR,7aS) isomers.
Comparative Physicochemical Data
A summary of the available physicochemical data for the isomers of octahydropyrrolo[3,4-b]pyridine is presented below. This data is crucial for the identification, separation, and characterization of the individual isomers.
| Isomer | Configuration | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| cis-racemate | (4aRS,7aSR) | 147459-51-6 | C₇H₁₄N₂ | 126.20 | 198.5 at 760 mmHg[1] |
| (4aS,7aS) | cis | 151213-40-0 | C₇H₁₄N₂ | 126.20 | - |
| (4aR,7aR) | cis | 151213-42-2 | C₇H₁₄N₂ | 126.20 | - |
| trans-racemate | (4aRS,7aRS) | 158060-81-2 | C₇H₁₄N₂ | 126.20 | - |
| (4aS,7aR) | trans | 158060-81-2 | C₇H₁₄N₂ | 126.20 | - |
| (4aR,7aS) | trans | - | C₇H₁₄N₂ | 126.20 | - |
Experimental Protocols: Synthesis of Isomers
The synthesis of octahydropyrrolo[3,4-b]pyridine isomers often commences from pyridine-2,3-dicarboxylic acid. The stereochemical outcome is controlled through the choice of reducing agents and the use of chiral auxiliaries or resolving agents.
General Synthetic Pathway for cis-Octahydropyrrolo[3,4-b]pyridine
A common route to the cis-isomers involves the catalytic hydrogenation of a protected pyridine-2,3-dicarboximide derivative. The subsequent steps involve reduction of the amide functionalities and deprotection.
Experimental Protocol for (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine
The synthesis of the pharmaceutically important (4aS,7aS)-isomer often involves a resolution step to separate the enantiomers of the cis-racemate.[2][3]
Step 1: Synthesis of N-Benzyl-pyridine-2,3-dicarboximide Pyridine-2,3-dicarboxylic acid is reacted with acetic anhydride to form the corresponding anhydride. This is followed by reaction with benzylamine to yield N-benzyl-pyridine-2,3-dicarboximide.
Step 2: Catalytic Hydrogenation to form cis-N-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione The N-benzyl-pyridine-2,3-dicarboximide is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. This step selectively reduces the pyridine ring to a piperidine ring with a cis-conformation.
Step 3: Reduction of the Dione The resulting cis-dione is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) to yield cis-N-benzyl-octahydropyrrolo[3,4-b]pyridine.
Step 4: Optical Resolution The racemic cis-N-benzyl-octahydropyrrolo[3,4-b]pyridine is resolved using a chiral resolving agent, such as L-tartaric acid.[4] The diastereomeric salts are separated by fractional crystallization.
Step 5: Debenzylation The desired diastereomeric salt is treated with a base to liberate the free amine, followed by catalytic hydrogenation (e.g., using Pearlman's catalyst, Pd(OH)₂/C) to remove the benzyl protecting group, affording the final (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.[4]
Biological Activities and Applications in Drug Development
The structural isomers of octahydropyrrolo[3,4-b]pyridine, particularly the (4aS,7aS)-enantiomer, are critical intermediates in the synthesis of several important pharmaceutical agents.
The most notable application is in the synthesis of Moxifloxacin , a fourth-generation fluoroquinolone antibiotic.[4] The (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine moiety is crucial for the antibacterial activity and pharmacokinetic profile of Moxifloxacin. It is known to inhibit DNA gyrase and topoisomerase IV in bacteria, leading to the disruption of DNA replication and repair, and ultimately cell death.
Derivatives of octahydropyrrolo[3,4-b]pyridine have also been explored for their potential as:
-
Antiviral agents
-
Anticancer agents [5]
-
Central nervous system (CNS) active agents
The specific stereochemistry of the octahydropyrrolo[3,4-b]pyridine core is often critical for its biological activity, as it dictates the three-dimensional orientation of substituents and their interaction with biological targets.
Conclusion
The structural isomers of octahydropyrrolo[3,4-b]pyridine represent a versatile and valuable class of building blocks in modern drug discovery. The ability to stereoselectively synthesize each isomer is crucial for elucidating structure-activity relationships and for the development of new therapeutic agents with improved efficacy and safety profiles. This guide has provided a foundational overview of the synthesis, characterization, and application of these important heterocyclic compounds. Further research into the biological activities of the less-explored isomers may unveil novel therapeutic opportunities.
References
- 1. GSRS [precision.fda.gov]
- 2. scispace.com [scispace.com]
- 3. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine core is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, making it an attractive building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of this scaffold, with a focus on experimental details and data presentation for researchers in the field.
Chemical and Physical Properties
The fundamental properties of the (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine scaffold are summarized in the table below. This specific stereoisomer is of particular importance due to its role as a key intermediate in the synthesis of the antibiotic Moxifloxacin.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂ | [1] |
| Molecular Weight | 216.32 g/mol | [1] |
| CAS Number | 151213-39-7 | |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
A closely related precursor in its synthesis is the dione derivative, 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, which has the following reported properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Melting Point | 67-70°C |
| Boiling Point | 468.5±45.0 °C (Predicted) |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
| Appearance | Bright yellow powder |
Synthesis of the this compound Scaffold
The synthesis of the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine core, for which 6-benzyloctahydropyrrolo[3,4-b]pyridine is a key intermediate, is a well-established multi-step process. The following diagram illustrates the general synthetic workflow.
Caption: Synthetic pathway to the (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine core.
Experimental Protocols
Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
Reaction: Coupling of 2,3-pyridinedicarboxylic acid with benzylamine.
-
Procedure: A mixture of 2,3-pyridinedicarboxylic acid and an equimolar amount of benzylamine in a suitable solvent (e.g., toluene or xylene) is heated at reflux with a Dean-Stark trap to remove the water formed during the reaction. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 2: Synthesis of 6-Benzyl-1,2,3,4-tetrahydro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
Reaction: Catalytic hydrogenation of the pyridine ring.
-
Procedure: The dione from Step 1 is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is typically carried out at elevated pressure and temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield the tetrahydro derivative.
Step 3: Synthesis of rac-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
-
Reaction: Reduction of the dione functionality.
-
Procedure: The tetrahydro-dione from Step 2 is reduced using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF) in an anhydrous solvent such as diethyl ether or THF. The reaction is typically performed at reflux for several hours. After completion, the reaction is carefully quenched with water and a base (e.g., NaOH solution), and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the racemic octahydro derivative.
Step 4: Resolution of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
-
Reaction: Diastereomeric salt formation with a chiral resolving agent.
-
Procedure: The racemic mixture from Step 3 is treated with a chiral acid, such as D-(-)-tartaric acid, in a suitable solvent (e.g., ethanol). The diastereomeric salt of the desired (S,S)-enantiomer selectively crystallizes out of the solution upon cooling. The salt is collected by filtration and can be recrystallized to improve enantiomeric purity. The free base is then liberated by treatment with a base.
Step 5: Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
-
Reaction: Debenzylation via hydrogenolysis.
-
Procedure: The resolved N-benzyl derivative from Step 4 is deprotected by catalytic hydrogenolysis. The compound is dissolved in a solvent like methanol and hydrogenated in the presence of a catalyst, typically Pd/C. The reaction removes the benzyl group, yielding the final desired product.
Biological Activity and Potential Applications
While the this compound scaffold is primarily recognized as a synthetic intermediate, the broader class of pyrrolopyridine derivatives has been investigated for a range of biological activities. The rigid, bicyclic nature of this scaffold makes it an interesting framework for the design of new bioactive molecules.
Potential Therapeutic Areas
Derivatives of the isomeric pyrrolo[3,4-c]pyridine and other related pyrrolopyridines have shown promise in several therapeutic areas, suggesting potential avenues of investigation for analogs of the this compound scaffold.
-
Antimicrobial Activity: The most notable application of the octahydropyrrolo[3,4-b]pyridine core is in the structure of Moxifloxacin, a potent fluoroquinolone antibiotic. This highlights the potential for other derivatives of this scaffold to exhibit antibacterial properties. Various studies on other pyrrolopyridine isomers have also reported antimicrobial and antifungal activities.[2]
-
Anticancer Activity: Numerous heterocyclic compounds, including various pyrrolopyridine isomers, have been explored for their anticancer potential.[3] For instance, certain pyrrolo[3,4-b]pyridin-5-one derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines.[4]
-
Other Activities: Research on different pyrrolopyridine isomers has revealed a wide spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, and antiviral activities.[2][5]
The following table summarizes some of the reported biological activities for various pyrrolopyridine derivatives. It is important to note that these are not for the specific this compound scaffold but for related structures, indicating potential areas for future research.
| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |
| Pyrrolo[3,4-c]pyridine derivatives | Antiviral (Anti-HIV-1) | EC₅₀ = 1.65 µM for a specific derivative | [6] |
| Pyrrolo[3,4-b]pyridin-5-one derivatives | Anticancer (Breast Cancer Cell Lines) | IC₅₀ values ranging from 6.25 µM to >200 µM | [4] |
| Pyrrolo[3,2-b]pyridine derivatives | Antibacterial (E. coli) | MIC = 3.35 µg/mL for a specific derivative | [7] |
| Pyrazolo[3,4-b]pyridine derivatives | Antimicrobial | MICs of 0.12-62.5 µg/mL against various strains | [8] |
| Pyrazolo[3,4-b]pyridine derivatives | Anticancer (Hep G2 and MCF7 cell lines) | IC₅₀ values ranging from 0.0001–71.3 µM | [8] |
Suggested Biological Screening Workflow
For researchers interested in exploring the biological potential of novel this compound derivatives, a general screening workflow is proposed below.
Caption: A conceptual workflow for the biological evaluation of new derivatives.
General Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
The this compound scaffold represents a valuable and versatile building block in synthetic and medicinal chemistry. While its primary role to date has been as a key intermediate in the synthesis of complex molecules like Moxifloxacin, the inherent structural features of the pyrrolopyridine core suggest a broader potential for biological activity. This guide provides a foundational understanding of its synthesis and outlines potential avenues for the exploration of its pharmacological properties. Further investigation into the synthesis of novel derivatives and their systematic biological evaluation is warranted to unlock the full therapeutic potential of this intriguing scaffold.
References
- 1. GSRS [precision.fda.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolopyridine Compounds: A Comprehensive Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine ring of ATP. This mimicry allows pyrrolopyridine derivatives to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases, making them a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth overview of the key therapeutic targets of pyrrolopyridine compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in ongoing research and drug discovery efforts.
Core Therapeutic Areas and Molecular Targets
Pyrrolopyridine derivatives have demonstrated a broad spectrum of biological activities, with a predominant focus on oncology and inflammatory diseases. Their versatility stems from the ability to modify the core structure at various positions, thereby fine-tuning their selectivity and potency against a range of molecular targets.
Kinase Inhibitors in Oncology
The dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Pyrrolopyridine compounds have emerged as potent inhibitors of several key kinases implicated in various malignancies.
Key Kinase Targets:
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).
-
Epidermal Growth Factor Receptor (EGFR): A crucial target in non-small cell lung cancer (NSCLC) and other epithelial tumors.[1]
-
Spleen Tyrosine Kinase (SYK): Implicated in B-cell malignancies and inflammatory disorders.[2]
-
Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα): A key regulator of the non-canonical NF-κB signaling pathway, involved in inflammation and cancer.
-
Protein Kinase B (Akt): A central node in cell survival and proliferation pathways.[3]
-
Janus Kinases (JAK1, JAK2): Involved in cytokine signaling and implicated in myeloproliferative neoplasms and inflammatory diseases.[4]
-
Cyclin-Dependent Kinase 4 (CDK4): A critical regulator of the cell cycle.[4]
-
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): A downstream target of p38 MAPK, involved in inflammatory responses.
-
Mesenchymal-epithelial transition factor (c-Met): A receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis.[5]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R or FMS): Plays a crucial role in the survival and differentiation of macrophages and is implicated in various cancers and inflammatory conditions.[6]
The heterocyclic pyrrolopyridine nucleus mimics the purine ring of ATP, enabling these compounds to function as kinase inhibitors by binding to the hinge region of the ATP-binding pocket.[7] While this structural similarity can lead to non-selective kinase inhibition, selectivity is achieved through the strategic attachment of various substituents to the azaindole nucleus.[7] For instance, the well-known melanoma drug, vemurafenib, is a pyrrolopyridine derivative.[7]
Anti-inflammatory Agents
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis and cancer. Pyrrolopyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Antiviral and Other Therapeutic Applications
The therapeutic potential of pyrrolopyridine compounds extends beyond oncology and inflammation.
-
HIV-1 Integrase: This enzyme is essential for the integration of the viral DNA into the host genome, making it a critical target for antiretroviral therapy.
-
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): Inhibition of ENPP1 can stimulate the STING (Stimulator of Interferon Genes) pathway, leading to an enhanced innate immune response against cancer.[8]
-
Topoisomerase I: This enzyme is involved in DNA replication and transcription, and its inhibitors are used as anticancer agents.[2]
-
Matrix Metalloproteinases (MMPs): These enzymes are involved in the degradation of the extracellular matrix and play a role in cancer invasion and metastasis.[2]
Quantitative Data on Pyrrolopyridine Inhibitors
The following tables summarize the inhibitory activities of representative pyrrolopyridine and pyrrolopyrimidine compounds against their respective targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.
| Compound Class | Target | Compound ID | IC50 / Ki | Cell Line / Assay Conditions | Reference |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 1e | IC50 = 60 nM | Cell-free enzyme assay | [6] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 1r | IC50 = 30 nM | Cell-free enzyme assay | [6] |
| Pyrrolopyridine-pyridone | Met Kinase | 2 | IC50 = 1.8 nM | Cell-free enzyme assay | [5] |
| Pyrrolopyridine-pyridone | Flt-3 | 2 | IC50 = 4 nM | Cell-free enzyme assay | [5] |
| Pyrrolopyridine-pyridone | VEGFR-2 | 2 | IC50 = 27 nM | Cell-free enzyme assay | [5] |
| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | SU1261 | Ki = 10 nM | In vitro kinase assay | [9] |
| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKβ | SU1261 | Ki = 680 nM | In vitro kinase assay | [9] |
| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | SU1349 | Ki = 16 nM | In vitro kinase assay | [9] |
| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKβ | SU1349 | Ki = 3352 nM | In vitro kinase assay | [9] |
| Pyrrolopyrimidine | ENPP1 | 18p | IC50 = 25.0 nM | Cell-free enzyme assay | [8] |
| Pyrrolopyrimidine | ENPP1 | 18k | IC50 = 54.1 nM | Cell-free enzyme assay | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in a signaling pathway or the steps in an experimental procedure is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of pyrrolopyridine compounds.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is paramount for the replication and extension of research findings. Below are detailed protocols for key assays used in the evaluation of pyrrolopyridine compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Pyrrolopyridine compound stock solution (in DMSO)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³³P]ATP)
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrrolopyridine compound in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Reaction Setup: In each well of the assay plate, add the kinase and its specific substrate, both diluted in the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted pyrrolopyridine compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for the kinase) to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of product formed (phosphorylated substrate or ADP) using the chosen detection method according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrolopyridine compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a pyrrolopyridine compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Pyrrolopyridine compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel to enhance tumor take) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrrolopyridine compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound. Calculate metrics such as tumor growth inhibition (TGI).
Conclusion
The pyrrolopyridine scaffold represents a highly versatile platform for the design of potent and selective inhibitors of a wide range of therapeutic targets. The information presented in this technical guide, including quantitative data, signaling pathway diagrams, and detailed experimental protocols, is intended to serve as a valuable resource for researchers in the field of drug discovery. By leveraging this knowledge, the scientific community can continue to unlock the full therapeutic potential of pyrrolopyridine compounds in the fight against cancer, inflammatory diseases, and other significant human ailments.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic Moxifloxacin. The precise stereochemical orientation of this bicyclic diamine is crucial for the biological activity and safety of the final active pharmaceutical ingredient. Therefore, robust and efficient stereoselective synthetic methods are of high importance in drug development and manufacturing.
These application notes provide detailed protocols for the stereoselective synthesis of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, focusing on a method involving the diastereoselective reduction of a key intermediate. The protocols are based on established and reliable synthetic routes, offering guidance for researchers in academic and industrial settings.
Synthetic Strategy Overview
The overall synthetic strategy commences with the formation of a racemic N-benzyl-substituted pyrrolopyridine dione, followed by a diastereoselective reduction to establish the desired (S,S)-stereochemistry. The key steps include:
-
Synthesis of 6-benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-b]pyridine-5,7-dione: Condensation of 2,3-pyridinedicarboxylic acid with benzylamine.
-
Hydrogenation of the Pyridine Ring: Reduction of the pyridine ring to form the corresponding piperidine ring system.
-
Diastereoselective Reduction of the Dione: Reduction of the cyclic imide to the desired cis-diamine. This is the key stereochemistry-determining step.
-
Isolation and Purification: Procedures to isolate and purify the final (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Diagram of the Synthetic Workflow
Caption: Overall workflow for the stereoselective synthesis.
Experimental Protocols
Protocol 1: Synthesis of cis-6-Benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione
This protocol details the initial steps to create the key precursor for the diastereoselective reduction.
Step 1: Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is heated.
-
The resulting intermediate is cyclized to form 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.
Step 2: Hydrogenation of the Pyridine Ring
-
The product from Step 1 is dissolved in a suitable solvent such as acetic acid.
-
A hydrogenation catalyst (e.g., 5% Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation under pressure until the reaction is complete, yielding cis-6-benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione.
Protocol 2: Diastereoselective Reduction to (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
This protocol describes the critical stereoselective reduction of the dione intermediate.
-
Preparation: A suspension of cis-6-benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione is prepared in an appropriate aprotic solvent (e.g., tetrahydrofuran or toluene).
-
Reduction: A reducing agent such as lithium aluminum hydride or a borane complex is added portion-wise to the suspension at a controlled temperature. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.
-
Quenching and Work-up: The reaction is carefully quenched, and the crude product is extracted into an organic solvent.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the optically pure (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Data Presentation
The following table summarizes typical quantitative data for the key steps in the synthesis.
| Step | Reactant | Product | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |
| 1. Condensation & Cyclization | 2,3-Pyridinedicarboxylic acid, Benzylamine | 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Heat | ~90 | N/A | N/A |
| 2. Pyridine Ring Hydrogenation | 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | cis-6-Benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione | H₂, Pd/C, Acetic Acid | >95 | >99:1 | N/A |
| 3. Diastereoselective Reduction | cis-6-Benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione | (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | LiAlH₄ or Borane Complex, THF/Toluene | 75-85 | >98:2 (cis) | >99 |
Note: Yields and stereoselectivities are representative and may vary depending on the specific reaction conditions and scale.
Conclusion
The described protocols provide a reliable pathway for the stereoselective synthesis of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. The key to this synthesis is the highly diastereoselective reduction of the cis-dione precursor. Careful control of reaction parameters is essential for achieving high yields and stereochemical purity. These application notes serve as a valuable resource for researchers engaged in the synthesis of chiral pharmaceutical intermediates.
Application Note: Catalytic Hydrogenation for the Deprotection of 6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione
Introduction
The benzyl (Bn) group is a widely utilized protecting group for amines and related nitrogen-containing functional groups due to its stability under a variety of reaction conditions.[1][2] Its removal is commonly achieved through catalytic hydrogenation, a method favored for its clean reaction profile and the straightforward removal of byproducts.[3] This process typically involves hydrogen gas (H₂) or a hydrogen donor in the presence of a palladium catalyst to cleave the N-benzyl bond, yielding the deprotected amine and toluene.[3]
This document provides detailed protocols for the N-debenzylation of 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione via two common catalytic hydrogenation methods: hydrogenolysis using hydrogen gas and catalytic transfer hydrogenation using ammonium formate.
Reaction Scheme
Caption: General reaction scheme for the N-debenzylation of 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione.
Experimental Protocols
Two primary methods are presented for the catalytic hydrogenation of 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione. Method A utilizes hydrogen gas, while Method B employs a transfer hydrogenation approach with ammonium formate, which can be advantageous for laboratories not equipped for handling hydrogen gas.[4]
Method A: Hydrogenolysis using Hydrogen Gas
This protocol describes the deprotection using palladium on carbon with hydrogen gas at atmospheric pressure.[4]
Materials:
-
6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione (Substrate)
-
10% Palladium on Carbon (Pd/C), 50% wet (10 mol%)[3]
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous[3]
-
Diatomaceous earth (Celite®)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) or Argon (Ar) gas
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione (1.0 mmol) in methanol or ethanol (10-20 mL).[3] Add a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogen Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is fully replaced.[1][2]
-
Reaction: Inflate a balloon with hydrogen gas and connect it to the flask via a needle to maintain a positive pressure of H₂. Stir the reaction mixture vigorously at room temperature.[3][4]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is completely consumed.[1][2]
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[4] Rinse the flask and the filter cake with a small amount of the reaction solvent to ensure all product is collected.[3]
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization.[5]
Method B: Catalytic Transfer Hydrogenation
This protocol uses ammonium formate as a hydrogen donor, avoiding the need for hydrogen gas.[3][4]
Materials:
-
6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione (Substrate)
-
10% Palladium on Carbon (Pd/C), 50% wet (10-20% by weight of substrate)[3]
-
Ammonium formate (NH₄HCO₂) (5.0 eq)[3]
-
Methanol (MeOH), anhydrous[4]
-
Diatomaceous earth (Celite®)
-
Nitrogen (N₂) or Argon (Ar) gas
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask containing 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione (1.0 mmol), add anhydrous methanol (10-20 mL) and a magnetic stir bar.[3]
-
Reagent Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[3] To this stirred suspension, add ammonium formate (5.0 eq) in one portion.[3]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux.[3][4]
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, cool the mixture to room temperature.[3]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol.[3][4]
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified further by column chromatography or recrystallization if needed.[3]
Safety Precautions
-
Palladium on carbon (Pd/C) is flammable and pyrophoric, especially when dry or in the presence of solvents like methanol and hydrogen. Handle in a well-ventilated fume hood and avoid ignition sources.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and operate in a fume hood away from open flames or sparks.
-
Always conduct reactions under an inert atmosphere where appropriate and vent hydrogen gas safely.
Data Presentation
The following table summarizes typical quantitative parameters for the catalytic hydrogenation protocols.
| Parameter | Method A (H₂ Gas) | Method B (Transfer Hydrogenation) | Reference |
| Substrate | 1.0 eq | 1.0 eq | - |
| Catalyst | 10% Pd/C | 10% Pd/C | [1][3] |
| Catalyst Loading | 10 mol% | 10-20% w/w | [3] |
| Hydrogen Source | H₂ gas (balloon) | Ammonium Formate | [3][4] |
| Reagent Stoichiometry | - | 5.0 eq | [3] |
| Solvent | Methanol or Ethanol | Methanol | [3][4] |
| Concentration | ~0.05 - 0.1 M | ~0.05 - 0.1 M | [3] |
| Temperature | Room Temperature | Reflux | [3][4] |
| Pressure | ~1 atm (balloon) | Atmospheric | [3][4] |
| Typical Reaction Time | 2 - 24 hours | 1 - 3 hours | Varies |
| Monitoring | TLC / LC-MS | TLC / LC-MS | [2][3] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the catalytic hydrogenation process.
Caption: Workflow for catalytic hydrogenation of 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione.
References
Application Notes and Protocols for 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds. Among its derivatives, 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine serves as a critical chiral building block in the synthesis of advanced antibacterial agents. Its primary significance lies in its role as a key intermediate for the fourth-generation fluoroquinolone antibiotic, moxifloxacin. The incorporation of this bicyclic amine moiety at the C-7 position of the fluoroquinolone core is instrumental in enhancing the drug's antibacterial spectrum and potency.
These application notes provide an overview of the utility of this compound in the context of antibacterial drug discovery, complete with detailed synthetic protocols and methods for biological evaluation.
Application: Key Intermediate for Fluoroquinolone Antibiotics
The primary application of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which is derived from its 6-benzyl protected form, is in the synthesis of moxifloxacin.[1][2][3][4][5] The diazabicyclononyl ring at the C-7 position of moxifloxacin, contributed by this scaffold, is crucial for its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[6][7] This structural feature alters the charge distribution of the molecule, which is believed to facilitate its entry into bacterial cells and enhance its interaction with the target enzymes, DNA gyrase and topoisomerase IV.[7]
Biological Activity of Moxifloxacin
The antibacterial efficacy of moxifloxacin, synthesized using the octahydropyrrolo[3,4-b]pyridine core, is well-documented. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against a range of common pathogens.
| Bacterial Strain | Type | MIC (µg/mL) Range |
| Staphylococcus aureus | Gram-positive | 0.06 - 0.5 |
| Streptococcus pneumoniae | Gram-positive | 0.06 - 0.25 |
| Haemophilus influenzae | Gram-negative | 0.03 - 0.12 |
| Escherichia coli | Gram-negative | 0.03 - 0.25 |
| Moraxella catarrhalis | Gram-negative | 0.06 - 0.25 |
| Mycobacterium tuberculosis | Acid-fast | 0.12 - 0.5 |
Note: Data is compiled from various sources and represents a general range of reported MIC values.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the multi-step synthesis of racemic this compound, a precursor to the chiral intermediate used in moxifloxacin synthesis.
Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
Reaction Setup: In a round-bottom flask, suspend 2,3-pyridinedicarboxylic acid in toluene.
-
Reagent Addition: Add benzylamine to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) with a Dean-Stark apparatus to remove water.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and collect the precipitated product by filtration. Wash the solid with a non-polar solvent (e.g., hexane) and dry under vacuum.
Step 2: Reduction of the Pyridine Ring
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as methanol in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Add a palladium on carbon catalyst (5-10% Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 5-10 kg/cm ²) and heat to 70-80 °C. Maintain the reaction for 12-24 hours.
-
Work-up: After cooling and depressurizing, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Reduction of Amide Groups to form this compound
-
Reaction Setup: Dissolve the product from Step 2 in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), to the reaction mixture at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the crude racemic this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Note: For the synthesis of the specific (4aS,7aS) enantiomer required for moxifloxacin, a chiral resolution step using an agent like D-(-)-tartaric acid is performed on the racemic product of Step 3, followed by debenzylation.[1]
Protocol 2: Microbiological Assay for Antibacterial Activity (Agar Well Diffusion Method)
This protocol describes a standard method to evaluate the antibacterial activity of compounds derived from the this compound scaffold.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50 °C.
-
Inoculum Preparation: Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus ATCC 25923) equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Pour the inoculated MHA into sterile petri dishes and allow the agar to solidify.
-
Well Creation: Aseptically bore wells (6-8 mm in diameter) into the agar plates.
-
Sample Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at various concentrations) and a control antibiotic (e.g., moxifloxacin) into the wells.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. The size of the zone is proportional to the antibacterial activity of the compound. This can be used to determine the Minimum Inhibitory Concentration (MIC).
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from starting materials to Moxifloxacin.
Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolone antibiotics.
References
- 1. scispace.com [scispace.com]
- 2. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 3. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo [3,4-b] pyridine [research.unipd.it]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 7. Influence of structural factors on the enhanced activity of moxifloxacin: a fluorescence and EPR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrrolopyridine Scaffolds in Antibacterial Drug Discovery: A Focus on 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Analogs
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of antimicrobial drugs. Among these, the pyrrolopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of pyrrolopyridines have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This document explores the application of the 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine core structure and its broader class of pyrrolopyridine analogs in the field of antibacterial drug discovery. While specific antibacterial data for this compound is not extensively available in the public domain, the promising activity of related pyrrolopyridine derivatives provides a strong rationale for its investigation as a potential scaffold for new antibacterial agents.
Rationale for Pyrrolopyridine Scaffolds in Antibacterial Research
The pyrrolopyridine nucleus, a fusion of a pyrrole and a pyridine ring, offers a unique three-dimensional architecture and electronic properties that are conducive to interactions with various biological targets. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This structural flexibility is crucial for optimizing potency, selectivity, and pharmacokinetic profiles in drug discovery.
Several classes of pyrrolopyridine derivatives have shown significant antibacterial potential:
-
Pyrazolo[3,4-b]pyridines: This subclass has been the subject of extensive research, with numerous derivatives exhibiting moderate to high antimicrobial activity against a range of bacterial strains.[4][5][6]
-
Pyrrolo[3,4-c]pyridines: Derivatives of this isomeric form have also been investigated, with some showing activity against Staphylococcus aureus and having potential as inhibitors of essential bacterial enzymes like InhA in Mycobacterium tuberculosis.[2][3]
-
5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives: High-throughput screening has identified compounds within this class with potent activity against Escherichia coli.[1][7]
The diverse mechanisms of action and the broad spectrum of activity observed in these analogs underscore the potential of the pyrrolopyridine scaffold in combating bacterial infections.
Quantitative Data on Antibacterial Activity of Pyrrolopyridine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrrolopyridine derivatives against different bacterial and fungal strains, as reported in the literature. This data highlights the potential of this class of compounds as a starting point for the development of new antimicrobial agents.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridine | General Series | Various Microorganisms | 0.12-62.5 | [4] |
| Pyrazolo[3,4-b]pyridine | Compound 7b | Fusarium oxysporum | 0.98 | [4] |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | Lead Molecule | Escherichia coli | 3.35 | [1] |
| O-acyloximes of 4-formylpyrroles | General Series | Various Bacteria | 7.81-125 | [7] |
| Pyrrole benzamide derivatives | General Series | Staphylococcus aureus | 3.12-12.5 | [7] |
| 1H-pyrrole-2-carboxylate derivative | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [7] |
| Nicotinoyl thioureas | General Series | Various Bacteria | 31.25-62.5 | [8] |
Experimental Protocols
The following are generalized protocols for the synthesis and antibacterial evaluation of pyrrolopyridine derivatives, based on methodologies described in the scientific literature.
General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A common route for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction can be carried out under various conditions, often with acid or base catalysis.
Materials:
-
Substituted 5-aminopyrazole
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial acetic acid or other suitable solvent
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Dissolve the 5-aminopyrazole derivative in a suitable solvent, such as glacial acetic acid.
-
Add an equimolar amount of the 1,3-dicarbonyl compound to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 4-8 hours), monitoring the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 105 CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacterial inoculum with a known antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a spectrophotometer.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the discovery of antibacterial drugs based on the pyrrolopyridine scaffold.
Conclusion and Future Directions
The pyrrolopyridine scaffold represents a promising starting point for the development of novel antibacterial agents. The diverse biological activities reported for various derivatives, coupled with the synthetic tractability of the core structure, make it an attractive target for medicinal chemists. While direct evidence for the antibacterial properties of this compound is currently limited, the data from analogous structures strongly supports its further investigation. Future research should focus on the synthesis and screening of a focused library of this compound derivatives to elucidate their antibacterial potential. Subsequent studies should aim to identify the mechanism of action and optimize the lead compounds to improve their efficacy and drug-like properties, with the ultimate goal of developing new therapies to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
Protocol for N-debenzylation of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the N-debenzylation of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine to synthesize (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. This product is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, notably the antibiotic Moxifloxacin. The protocols described herein focus on catalytic hydrogenation methods, which are widely employed for their efficiency and selectivity. Two primary approaches are presented: catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, and catalytic transfer hydrogenation using Pd/C with a hydrogen donor such as ammonium formate.
Chemical Reaction
The overall reaction involves the cleavage of the N-benzyl bond of this compound, replacing the benzyl group with a hydrogen atom to yield the desired secondary amine, Octahydro-1H-pyrrolo[3,4-b]pyridine, and toluene as a byproduct.
Caption: General scheme of the N-debenzylation reaction.
Experimental Protocols
Two effective methods for the N-debenzylation of this compound are detailed below. The choice of method may depend on the available equipment (e.g., for handling hydrogen gas) and the desired reaction conditions.
Protocol 1: Catalytic Hydrogenation with Hydrogen Gas
This protocol utilizes hydrogen gas as the hydrogen source and is a common and efficient method for N-debenzylation.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C, wet)
-
Methanol
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite® or a similar filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, dissolve this compound in methanol.
-
Under an inert atmosphere, carefully add the Pd/C catalyst. The catalyst loading can be varied, typically ranging from 5 to 10 mol% of the substrate.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (the pressure may vary, starting from atmospheric pressure using a balloon to higher pressures in an autoclave).
-
Stir the reaction mixture vigorously at a controlled temperature, for instance, between room temperature and 60-70°C.[1]
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation or crystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method avoids the use of pressurized hydrogen gas by employing ammonium formate as a hydrogen donor in the presence of a palladium catalyst.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite® or a similar filter aid
Equipment:
-
Reaction flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a suspension of this compound and 10% Pd/C in methanol, add ammonium formate in a single portion under an inert atmosphere.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. These reactions are often rapid.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be purified by appropriate methods such as distillation.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-debenzylation of this compound based on literature precedents for similar substrates.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation |
| Catalyst | 5% or 10% Pd/C (wet) | 10% Pd/C |
| Hydrogen Source | H₂ gas | Ammonium Formate |
| Solvent | Methanol | Methanol |
| Temperature | Room Temperature to 70°C[1] | Reflux |
| Pressure | Atmospheric to high pressure | Atmospheric |
| Typical Reaction Time | Hours to overnight | Often rapid (minutes to hours) |
| Reported Yield | Generally high (>90%) | Generally high (>90%) |
Reaction Workflow and Logic
The following diagram illustrates the general workflow for the N-debenzylation process.
Caption: Experimental workflow for N-debenzylation.
Signaling Pathways and Logical Relationships
The choice between the two primary protocols often depends on laboratory safety infrastructure and desired reaction speed. The following diagram illustrates this decision-making process.
Caption: Decision logic for selecting an N-debenzylation protocol.
References
Application Notes and Protocols: Purification of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline effective methods for achieving high purity of the target compound, supported by quantitative data and step-by-step experimental procedures.
Purification via Acid-Base Extraction and Solvent Crystallization
This method is a common and effective technique for the purification of amine-containing organic compounds like this compound. The process involves the selective extraction of the basic compound into an acidic aqueous phase, followed by regeneration of the free base and subsequent crystallization.
Quantitative Data Summary
| Parameter | Value | Reference |
| Final Purity | > 98.0% | [1] |
| Yield | 93.0% | [1] |
Experimental Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as toluene (e.g., 100 ml).
-
Basification and Extraction: Add a 2N sodium hydroxide solution (e.g., 500 ml) to the toluene solution and stir at ambient temperature for 30 minutes. This step is to ensure the target compound is in its free base form.
-
Layer Separation: Separate the organic layer from the aqueous layer.
-
Acidification: Acidify the collected organic layer with hydrochloric acid.
-
Heating: Heat the reaction mass to 70-80°C for 2 hours.
-
Aqueous Layer Separation and Basification: Separate the aqueous layer and then basify it with a concentrated sodium hydroxide solution, ensuring the temperature is maintained below 20°C.
-
Final Extraction: Extract the compound from the basified aqueous solution using toluene.
-
Concentration: Concentrate the toluene extract under vacuum to obtain the purified (S,S)-6-benzyloctahydro-lH-pyrrolo[3,4-b]pyridine.[1]
Purification Workflow
Caption: Acid-base extraction and crystallization workflow.
Purification of Related Octahydropyrrolo[3,4-b]pyridine via Diastereomeric Salt Resolution
While specific to the purification of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, this method of diastereomeric salt resolution using a chiral acid is a highly effective technique for separating enantiomers and can be adapted for derivatives like the 6-benzyl analog. This is particularly relevant when a specific stereoisomer is required.
Quantitative Data Summary
| Parameter | Value | Reference |
| Enantiomeric Purity | > 98% |
Conceptual Experimental Protocol
This protocol is based on the resolution of a related compound and serves as a template that may be adapted for this compound.
-
Salt Formation: Dissolve the racemic mixture of the octahydropyrrolo[3,4-b]pyridine derivative in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral resolving agent, such as D-(-)-tartaric acid, in the same solvent.
-
Crystallization: Allow the diastereomeric salt of the desired enantiomer to crystallize from the solution. This may be facilitated by cooling the solution or by slow evaporation of the solvent.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration.
-
Liberation of the Free Base: Dissolve the isolated salt in water and basify the solution with a suitable base (e.g., sodium hydroxide) to liberate the free amine.
-
Extraction: Extract the purified enantiomerically enriched free base with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified product.
Diastereomeric Salt Resolution Workflow
Caption: Diastereomeric salt resolution workflow.
Concluding Remarks
The choice of purification technique will depend on the specific requirements of the downstream application, including the desired purity level and the stereochemistry of the final product. For achieving high chemical purity of the racemic mixture or a specific enantiomer that is already isolated, the acid-base extraction and crystallization method is effective. When resolution of enantiomers is required, diastereomeric salt formation with a chiral acid is a powerful and widely used strategy. The protocols provided herein serve as a detailed guide for researchers to purify this compound and its analogs effectively.
References
Application Notes and Protocols for Library Synthesis Utilizing the Octahydropyrrolo[3,4-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of a chemical library based on the versatile octahydropyrrolo[3,4-b]pyridine scaffold. This heterocyclic core is a key component of various biologically active compounds, including the antibiotic moxifloxacin, and serves as a valuable starting point for the discovery of novel therapeutics.[1]
Data Presentation: Representative Biological Activities
The following tables summarize the biological activities of representative compounds featuring the pyrrolo[3,4-c]pyridine and related scaffolds. This data illustrates the potential for diverse biological targeting through modification of the core structure.
Table 1: Anticancer and Antimicrobial Activities of Pyrrolopyridine Derivatives
| Compound ID | Scaffold Type | Target/Assay | IC50 (µM) | Cell Line/Organism | Reference |
| 7a | 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione | Aldose Reductase Inhibition | 1.4 | Rat Lens | [2] |
| 7b | 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione | Aldose Reductase Inhibition | 2.5 | Rat Lens | [2] |
| 7c | 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione | Aldose Reductase Inhibition | 1.7 | Rat Lens | [2] |
| 14a | 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one | InhA Enzyme Inhibition | <25 | M. tuberculosis | [2] |
| 14b | 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one | InhA Enzyme Inhibition | <25 | M. tuberculosis | [2] |
| 14c | 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one | InhA Enzyme Inhibition | <25 | M. tuberculosis | [2] |
| 14d | 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one | InhA Enzyme Inhibition | <25 | M. tuberculosis | [2] |
| 20g-s | N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Antitumor Activity | 19-29 µg/mL | In vitro | [3] |
| 4j | Pyrrolo[3,4-b]pyridine derivative | Antibacterial Activity (MIC) | 62.5 µg/mL | E. coli | [4] |
| 4l | Pyrrolo[3,4-b]pyridine derivative | Antibacterial Activity (MIC) | 125.0 µg/mL | E. coli | [4] |
Table 2: Cytotoxicity of Pyrrolo[3,4-b]pyridin-5-one Derivatives against Breast Cancer Cell Lines
| Compound ID | Concentration (µM) | % Cell Viability (MDA-MB-231) | % Cell Viability (MCF-7) | Reference |
| 1f | 6.25 | ~50% | ~60% | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the octahydropyrrolo[3,4-b]pyridine scaffold and its subsequent diversification to generate a compound library. A general protocol for a primary biological screening assay is also included.
Protocol 1: Synthesis of the (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine Scaffold
This protocol is adapted from established syntheses of this key intermediate.[1]
Step 1: Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
To a solution of 2,3-pyridinedicarboxylic acid in a suitable solvent (e.g., acetic anhydride), add benzylamine.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid product with a suitable solvent (e.g., ethanol) and dry under vacuum.
Step 2: Reduction of the Pyridine Ring
-
In a hydrogenation vessel, dissolve the product from Step 1 in a suitable solvent (e.g., toluene).
-
Add L-proline and a palladium on carbon (Pd/C) catalyst.[1]
-
Pressurize the vessel with hydrogen gas (e.g., 7-8 kg/cm ²) and heat the mixture (e.g., to 70-85°C) for several hours.[1]
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Reduction of the Carbonyl Groups
-
The crude product from Step 2 is subjected to reduction. This can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) or borane complexes, in an appropriate solvent like tetrahydrofuran (THF).
-
Carefully add the reducing agent to a cooled solution of the substrate.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Quench the reaction carefully with water or an acidic solution.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to yield the N-benzyl protected scaffold.
Step 4: Deprotection to Yield the Scaffold
-
Dissolve the N-benzyl protected scaffold in a suitable solvent (e.g., methanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation, typically using a hydrogen balloon or a Parr shaker.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter off the catalyst.
-
Concentrate the filtrate to obtain the final (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine scaffold.
Protocol 2: Library Diversification via N-Acylation
This protocol describes a general method for creating a library of amide derivatives from the octahydropyrrolo[3,4-b]pyridine scaffold.[6]
-
In an array of reaction vials, dispense a solution of the octahydropyrrolo[3,4-b]pyridine scaffold in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
To each vial, add a different carboxylic acid (1.1 equivalents) and a coupling agent such as HATU or HBTU (1.1 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to each vial.
-
Seal the vials and agitate at room temperature for 12-24 hours.
-
Monitor the progress of the reactions using LC-MS.
-
Upon completion, quench the reactions with water and extract the products with an organic solvent.
-
The crude products can be purified by automated flash chromatography or preparative HPLC.
Protocol 3: General Enzyme Inhibition Assay
This protocol provides a template for a primary screen of the synthesized library against a target enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in an appropriate buffer.
-
Prepare a stock solution of the enzyme's substrate in the same buffer.
-
Dissolve the library compounds in DMSO to create stock solutions (e.g., 10 mM).
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add a small volume of the library compound solution to the test wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each well.
-
Determine the percent inhibition for each library compound relative to the negative control.
-
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.
-
Visualizations
The following diagrams illustrate the synthetic workflow and potential biological mechanisms of action for compounds derived from the octahydropyrrolo[3,4-b]pyridine scaffold.
References
- 1. scispace.com [scispace.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for Enzymatic Screening of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it prevents the breakdown of dopamine in the brain.[1] Therefore, screening 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives for MAO-B inhibitory activity is a logical starting point for drug discovery efforts.
Data Presentation
The following tables summarize the quantitative data on the inhibition of MAO-A and MAO-B by pyridazinobenzylpiperidine derivatives, which are structurally related to the target compound class. This data is presented to exemplify the type of results that can be obtained from the screening protocols described below.
Table 1: Inhibitory Activity (IC50) of Representative Pyridazinobenzylpiperidine Derivatives against MAO-A and MAO-B [1][2]
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B) |
| S5 | 3.857 | 0.203 | 19.04 |
| S15 | 3.691 | > 10 | - |
| S16 | > 10 | 0.979 | > 10.21 |
Table 2: Kinetic Parameters of Inhibition for Lead Compounds against MAO-B [2]
| Compound ID | Ki (µM) | Type of Inhibition |
| S5 | 0.155 ± 0.050 | Competitive, Reversible |
| S16 | 0.721 ± 0.074 | Competitive, Reversible |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for MAO-A and MAO-B Inhibition
This protocol describes a fluorometric high-throughput screening assay to identify potential inhibitors of MAO-A and MAO-B from a library of this compound derivatives. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine hydrochloride)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable fluorogenic probe)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) as positive controls
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
384-well black, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of fluorescence detection (Excitation: ~530-560 nm, Emission: ~580-590 nm)
-
Incubator at 37°C
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and positive controls in DMSO.
-
Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 384-well plate.
-
Include wells with DMSO only as a negative control (100% enzyme activity).
-
Include wells without enzyme as a background control.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of MAO-A or MAO-B in pre-warmed assay buffer to the desired final concentration.
-
Dispense the enzyme solution (e.g., 20 µL) into each well containing the test compounds and controls.
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
-
Substrate and Detection Reagent Preparation and Dispensing:
-
Prepare a substrate/detection reagent mix containing the MAO substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/detection mix (e.g., 20 µL) to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Inhibition Kinetics
For promising hits identified in the HTS, this protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Materials:
-
Same as Protocol 1, with varying concentrations of the MAO substrate.
Procedure:
-
Initial Velocity Measurements:
-
Set up a series of reactions with a fixed concentration of the inhibitor and varying concentrations of the MAO substrate.
-
Include a control series with no inhibitor.
-
Follow the reaction progress by measuring fluorescence at multiple time points to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration for both the inhibited and uninhibited reactions.
-
Use Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the type of inhibition.
-
Fit the data to the appropriate Michaelis-Menten equation for the determined inhibition model to calculate the Ki value.
-
Visualizations
Signaling Pathway
Caption: MAO-B inhibition pathway by a potential inhibitor.
Experimental Workflow
Caption: High-throughput screening workflow for MAO inhibitors.
References
Application Notes and Protocols for Developing Kinase Inhibitors from Pyrrolopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold and its isosteres, such as pyrrolo[2,3-d]pyrimidines, are privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors. Their structural resemblance to the adenine core of ATP allows them to act as competitive inhibitors by binding to the ATP-binding site of a wide range of kinases. This mimicry provides a versatile platform for developing potent and selective inhibitors for various kinases implicated in diseases like cancer and inflammatory disorders.[1][2] Strategic modifications to the core scaffold enable the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This document provides an overview of target kinases, quantitative data on inhibitor potency, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and workflows.
Target Kinases and Data Summary
Pyrrolopyridine-based inhibitors have demonstrated activity against a multitude of kinase families. The following tables summarize the inhibitory activity of representative compounds against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives against Kinase Targets
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound |
| Compound 42 | Cdc7 | 7 | - |
| Compound 27 | Mer, Axl | 2, 16 | - |
| Compound 1r | FMS | 30 | KIST101029 (IC50 = 96 nM) |
| Compound 12i | EGFR (T790M) | 0.21 | - |
| Compound 12i | EGFR (wild-type) | 22 | - |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | - |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | Sunitinib (IC50 = 261 nM vs. VEGFR2) |
| Compound 2 | Met, Flt-3, VEGFR-2 | 1.8, 4, 27 | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Anti-proliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Compound 4b | MDA-MB-231, MCF-7 | Breast Cancer | 2.08 - 13.58 |
| Compound 4q | MDA-MB-231, MCF-7 | Breast Cancer | 2.08 - 13.58 |
| Compound 4b | HCT-116, HeLa | Colorectal, Cervical Cancer | 6.59 - 22.64 |
| Compound 4q | HCT-116, HeLa | Colorectal, Cervical Cancer | 6.59 - 22.64 |
| Compound 1r | Ovarian, Prostate, Breast Cancer Cell Lines | Various | 0.15 - 1.78 |
| Compound 12i | HCC827 (EGFR mutant) | Non-Small Cell Lung Cancer | Selectively inhibits with 493-fold increased efficacy compared to normal HBE cells.[4] |
| Compounds 5e, 5h, 5k, 5l | Various (4 cell lines) | Various | 29 - 59 |
IC50 values represent the concentration of the compound required to inhibit the growth of the cells by 50%.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of pyrrolopyridine-based kinase inhibitors are crucial for successful drug discovery efforts.
Protocol 1: General Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives via Suzuki Coupling
This protocol describes a general method for the coupling of a functionalized 4-fluoro-7-azaindole with a boronic acid or ester, a common strategy to introduce aryl or heteroaryl moieties.[5]
Materials:
-
Substituted 4-fluoro-7-azaindole (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add the substituted 4-fluoro-7-azaindole, aryl/heteroaryl boronic acid/ester, and base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Synthesis of Urea-Functionalized Kinase Inhibitors
This protocol details the synthesis of a urea-functionalized kinase inhibitor starting from an amino-pyrrolopyridine derivative.[5]
Materials:
-
Amino-pyrrolopyridine derivative (e.g., 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine) (1.0 equiv)
-
Aryl isocyanate (1.1 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the amino-pyrrolopyridine derivative in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the aryl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically 1-16 hours), monitoring by TLC or LC-MS.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the collected solid or the residue with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
If necessary, purify the product further by recrystallization or column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the in vitro potency of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (pyrrolopyridine derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required for signal development.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability (MTT) Assay
This protocol describes the MTT assay, a colorimetric method to assess the anti-proliferative effects of a compound on cancer cells.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (pyrrolopyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Diagrams illustrating key concepts in the development of pyrrolopyridine-based kinase inhibitors.
Caption: Pyrrolopyridine scaffold mimics ATP to bind to the kinase active site.
Caption: General workflow for the development of pyrrolopyridine kinase inhibitors.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
References
- 1. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the reduction of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine is consistently low. What are the primary factors I should investigate?
A1: Low yields in this synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: The purity of the starting dione is crucial. Impurities can interfere with the reduction reaction, leading to side products and a lower yield. It is advisable to ensure the starting material is of high purity, potentially through recrystallization.[1]
-
Choice and Handling of Reducing Agent: The selection and handling of the reducing agent are paramount. Reagents like Lithium Aluminium Hydride (LAH) are powerful but also hazardous and sensitive to moisture. In contrast, reagents like Vitride can be expensive.[2] Ensuring the reducing agent is fresh and handled under strictly anhydrous conditions is critical to its efficacy.
-
Reaction Conditions: Temperature, reaction time, and the solvent system are critical parameters. Some reduction processes require elevated temperatures (reflux), while others proceed at room temperature.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.[1]
-
Work-up Procedure: The work-up process is essential for isolating the product and removing unreacted reagents and byproducts. Tedious work-up procedures can lead to product loss.[2] Optimization of the extraction and purification steps is often necessary.
Q2: I am observing the formation of multiple byproducts during the synthesis. How can I minimize these?
A2: The formation of byproducts is a common issue. Consider the following strategies to improve the selectivity of your reaction:
-
Control of Reaction Temperature: Suboptimal temperatures can lead to the formation of side products. It is important to maintain the recommended temperature for the specific reducing agent and solvent system being used. Efficient cooling might be necessary for highly exothermic reactions.
-
Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction outcome. For instance, when using a combination of reagents like aluminum trichloride and sodium borohydride, the formation of the active reducing species before the addition of the substrate can be crucial.[2]
-
Stoichiometry of Reagents: Using the correct stoichiometry of the reducing agent is important. An excess may lead to over-reduction or other side reactions, while an insufficient amount will result in an incomplete reaction.
Q3: What are some alternative, potentially higher-yielding, methods for the synthesis of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine?
A3: Several patents describe improved processes to enhance yield and purity. One such method involves the in situ reduction of the free base of (4aR, 7aS)-6-benzyltetrahydro-lH-pyrrolo[3,4-b]pyridine-5,7(6H, 7aH)-dione monotartarate salt. This process utilizes a metal borohydride-ether or boron trifluoride complex in a mixed solvent system, which is reported to be more cost-effective and industrially applicable, yielding the final product with a purity of over 98.0%.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or degraded reducing agent. | Use a fresh batch of the reducing agent. Ensure it is stored and handled under anhydrous conditions. |
| Purity of starting materials.[1] | Recrystallize or purify the 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine starting material. | |
| Suboptimal reaction temperature or time.[1] | Optimize the reaction temperature and monitor the reaction progress using TLC to determine the ideal reaction time. | |
| Formation of Regioisomers | Use of unsymmetrical starting materials. | If applicable to your specific synthesis, consider using a catalyst and solvent system known to improve regioselectivity.[1] |
| Difficult Purification | Polarity of the product and byproducts. | Utilize column chromatography with a systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity.[1] |
| Inefficient removal of catalysts or inorganic salts. | Ensure a thorough work-up procedure to remove these impurities before chromatographic purification.[1] |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminium Hydride (LAH)
This protocol is based on a method described for the synthesis of racemic 6-benzyloctahydro-lH-pyrrolo[3,4-b]pyridine.[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminium Hydride in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve molten tetrahydro-6-(phenylmethyl)-lH-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in a mixture of anhydrous THF and toluene. Add this solution dropwise to the LAH suspension at a controlled rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at reflux for 5 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 20°C. Cautiously quench the excess LAH by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash them thoroughly with THF.
-
Extraction and Purification: Combine the filtrate and washings. A separately prepared solution of citric acid and sulfuric acid can then be charged to the reaction suspension followed by extraction in a tetrahydrofuran and toluene mixture.[2] Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the product by column chromatography on silica gel.
Protocol 2: Improved Reduction using a Borohydride/Boron Trifluoride Complex
This protocol is based on an improved, industrially advantageous process for producing (S,S)-6-benzyloctahydro-lH-pyrrolo[3,4-b]pyridine.[2]
-
Free Base Preparation: Perform tartarate hydrolysis of (4aR, 7aS)-6-benzyltetrahydro-lH-pyrrolo[3,4-b]pyridine-5,7(6H, 7aH)-dione monotartarate salt in the presence of a base in an organic solvent to obtain the free base.
-
In Situ Reduction: Without isolating the free base, perform an in situ reduction using a metal borohydride-ether complex or a boron trifluoride/borohydride complex system. The solvent system should comprise at least one non-ethereal solvent.
-
Reaction Conditions: Stir the reaction mass at 30-35°C until the reaction is complete, as monitored by TLC.
-
Work-up and Isolation: Separate the organic layer and distill under reduced pressure to obtain the final product, (S,S)-6-benzyloctahydro-lH-pyrrolo[3,4-b]pyridine.[2] This process is reported to yield the product with a purity greater than 98.0%.[2]
Visual Guides
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for improving reaction yield.
References
Technical Support Center: Catalytic Transfer Hydrogenation for Benzyl Group Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of benzyl protecting groups via catalytic transfer hydrogenation (CTH).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the debenzylation of compounds using catalytic transfer hydrogenation.
FAQs
Q1: My catalytic transfer hydrogenation reaction for debenzylation is slow or incomplete. What are the common causes and solutions?
A1: Slow or incomplete reactions are a frequent challenge in CTH. Several factors can contribute to this issue:
-
Catalyst Inactivity: The catalyst, typically Palladium on carbon (Pd/C), may be old, have reduced activity, or have been improperly handled.[1]
-
Solution: Use a fresh batch of catalyst. Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for challenging debenzylations.[1]
-
-
Catalyst Poisoning: The catalyst can be poisoned by impurities such as sulfur or halide residues from previous reaction steps.[2][3]
-
Solution: Ensure all glassware is thoroughly cleaned and that all solvents and reagents are of high purity. If catalyst poisoning is suspected, increasing the catalyst loading may help, but purification of the starting material is the most effective approach.[3]
-
-
Poor Solubility: The starting material or the deprotected product may have poor solubility in the chosen solvent, hindering the reaction.
-
Inefficient Hydrogen Donor: The choice and amount of hydrogen donor are critical.
-
Sub-optimal Temperature: Many CTH reactions proceed at room temperature, but some substrates may require heating.
Q2: I am observing side reactions or reduction of other functional groups. How can I improve selectivity?
A2: Catalytic transfer hydrogenation is generally a mild technique, but unwanted side reactions can occur.
-
Catalyst Selection: The choice of catalyst can influence selectivity.
-
Solution: While Pd/C is standard, other catalysts might offer better selectivity for specific substrates. Sometimes, using a less active catalyst or a mixed catalyst system can be beneficial.
-
-
Hydrogen Donor: The nature of the hydrogen donor can affect selectivity.
-
Solution: Using a milder hydrogen donor like cyclohexene in the presence of an acid may provide better selectivity in some cases.
-
-
Reaction Conditions: Temperature and reaction time can impact selectivity.
-
Solution: Running the reaction at a lower temperature and carefully monitoring the reaction progress to stop it once the starting material is consumed can minimize side reactions.
-
Q3: How do I know if my catalyst is poisoned, and what are the common sources of poisons?
A3: A sudden drop in reaction rate or a complete lack of reactivity, especially with a previously reliable substrate, points towards catalyst poisoning.
-
Common Poisons:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups are potent poisons for palladium catalysts.[6]
-
Nitrogen Compounds: While the goal is often to deprotect amines, some nitrogen-containing compounds, especially certain heterocycles, can inhibit the catalyst.[6] For N-benzyl deprotection, performing the reaction in an acidic medium (e.g., with acetic acid) can prevent the amine product from poisoning the catalyst.[1]
-
Halides: Residual chlorinated solvents or halide ions can deactivate the catalyst.[6]
-
Heavy Metals: Traces of other metals can act as catalyst poisons.[6]
-
-
Sources of Poisons:
-
Impurities in the starting material from previous synthetic steps.
-
Contaminated solvents or reagents.
-
Residues on glassware.
-
Q4: Can I regenerate a poisoned catalyst?
A4: Regeneration is sometimes possible but depends on the nature of the poison and the catalyst. For lab-scale reactions, it is often more practical to use fresh catalyst. However, for some types of deactivation, such as coking (the formation of carbonaceous deposits), specific regeneration procedures involving washing or thermal treatment can be employed.[6]
Data Presentation: Reaction Conditions for CTH Debenzylation
The following tables summarize typical reaction conditions for the catalytic transfer hydrogenation of various benzyl-protected functional groups. Yields are highly substrate-dependent.
Table 1: Debenzylation of O-Benzyl Ethers
| Substrate Type | Catalyst (loading) | Hydrogen Donor (equiv.) | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) |
| Benzyl ether of a simple alcohol | 10% Pd/C (10-20 wt%) | Ammonium Formate (5) | Methanol | Reflux | 1-3 h | >90 |
| Benzyl ether of a sugar | 10% Pd/C (50-100 wt%) | Formic Acid | Methanol | 25 | 0.5-2 h | 85-95 |
| Sterically hindered benzyl ether | Pd(OH)₂/C (20 wt%) | Cyclohexene/AcOH | Ethanol | Reflux | 12-24 h | 70-90 |
Table 2: Debenzylation of N-Benzyl Amines
| Substrate Type | Catalyst (loading) | Hydrogen Donor (equiv.) | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) |
| N-benzyl amine | 10% Pd/C (10 mol%) | Ammonium Formate (5) | Methanol | Reflux | 2-6 h | >90 |
| N-benzyl, N-Boc protected amine | 10% Pd/C + Nb₂O₅/C | H₂ (balloon) | Methanol | 25 | 45 min | >98[5] |
| N-Cbz protected amine | 10% Pd/C (10 wt%) | Formic Acid | Methanol | 25 | 15-30 min | >95[7] |
Experimental Protocols
Protocol 1: General Procedure for O-Debenzylation using Ammonium Formate
This protocol describes a general procedure for the deprotection of a benzyl ether using palladium on carbon and ammonium formate as the hydrogen donor.
-
Preparation: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20% by weight of the substrate).[4]
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (approximately 5.0 eq) in one portion.[4]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, cool the mixture to room temperature.[4] Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[3]
-
Purification: Wash the Celite pad with methanol.[4] Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.[4]
Protocol 2: General Procedure for N-Debenzylation using Formic Acid
This protocol is suitable for the removal of N-benzyloxycarbonyl (Cbz) groups and can also be applied to N-benzyl groups.
-
Preparation: Dissolve the N-protected substrate (1.0 eq) in methanol.
-
Catalyst Addition: Add 10% Pd/C (typically 10% by weight of the substrate).
-
Hydrogen Donor Addition: Carefully add formic acid (a significant excess is often used, and it can sometimes be used as a co-solvent).[7]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete in under an hour.[7] Monitor by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst, ensuring the catalyst remains wet.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product, which may be isolated as its formate salt. Further purification can be achieved by chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for incomplete catalytic transfer hydrogenation.
Caption: Simplified mechanism of catalytic transfer hydrogenation for debenzylation.
References
Technical Support Center: Synthesis of Octahydropyrrolo[3,4-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of octahydropyrrolo[3,4-b]pyridines. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My synthesis of octahydropyrrolo[3,4-b]pyridine is resulting in a low yield. What are the common side reactions I should be aware of?
A1: Low yields in the synthesis of octahydropyrrolo[3,4-b]pyridines can be attributed to several side reactions occurring at different stages of the synthesis. The most common synthetic route involves the reaction of pyridine-2,3-dicarboxylic acid with a protecting group, followed by reduction of the pyridine ring and imide functionalities. Key side reactions to consider are:
-
Incomplete Hydrogenation: The reduction of the pyridine ring may halt at intermediate stages, leading to the formation of partially saturated byproducts such as dihydropyridines and tetrahydropyridines.
-
Ring Opening: Under certain catalytic conditions, particularly with rhodium-based catalysts in the presence of water, the pyridine ring can undergo opening, leading to the formation of δ-amino ketones.
-
Epimerization: The stereocenters generated during the reduction are susceptible to epimerization, leading to a mixture of cis and trans isomers, which can be difficult to separate.
-
Incomplete Cyclization: During the formation of the bicyclic ring system, incomplete cyclization can result in the formation of open-chain intermediates.
-
Side Reactions of Protecting Groups: The choice of protecting group (e.g., benzyl) can influence the reaction outcome. For instance, incomplete debenzylation or side reactions involving the benzyl group can occur.
Q2: I am observing a mixture of cis and trans isomers in my final product. How can I improve the stereoselectivity for the desired cis-isomer?
A2: Achieving high cis-selectivity is a critical challenge in the synthesis of octahydropyrrolo[3,4-b]pyridines, as the cis-isomer is often the biologically active one. Several factors influence the stereochemical outcome:
-
Catalyst Selection: The choice of hydrogenation catalyst plays a crucial role. Platinum-based catalysts (e.g., PtO₂, Pt/C) and rhodium-based catalysts (e.g., Rh/C) are often more effective than palladium for achieving high cis-selectivity in pyridine hydrogenation.
-
Reaction Conditions:
-
Hydrogen Pressure: Higher hydrogen pressures (e.g., 30-80 bar) generally favor complete saturation and can influence the stereoselectivity.
-
Temperature: Optimization of the reaction temperature is critical. Lower temperatures may favor the desired stereoisomer but can also lead to incomplete reactions.
-
Solvent: Protic solvents like acetic acid can enhance catalyst activity and influence the stereochemical outcome.
-
-
Substrate Control: The nature of the substituent on the nitrogen atom can also direct the stereochemistry of the hydrogenation.
Q3: During the catalytic hydrogenation of the N-benzyl-2,3-pyridinedicarboximide intermediate, I am getting a significant amount of partially hydrogenated byproducts. What can I do to drive the reaction to completion?
A3: The formation of partially hydrogenated intermediates is a common issue. To promote complete saturation of the pyridine ring, consider the following troubleshooting steps:
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can help drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Prolonging the reaction time or carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for the final reduction steps.
-
Increase Hydrogen Pressure: As mentioned, higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, favoring complete reduction.
-
Catalyst Activity: Ensure the catalyst is fresh and active. Catalyst poisoning by impurities in the starting materials or solvent can significantly reduce its efficacy.
-
Solvent Choice: The use of acidic solvents like glacial acetic acid can enhance the reactivity of the pyridine ring towards hydrogenation.
Troubleshooting Guides
Issue 1: Low Yield and Formation of Unidentified Impurities
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR. Optimize reaction time and temperature. |
| Degradation of starting materials or product | Check the stability of your compounds under the reaction conditions. Consider using milder reagents or reaction conditions. |
| Side reactions | Identify the structure of the major byproducts to understand the side reaction pathway. This will help in devising a strategy to minimize their formation. Common side reactions include incomplete hydrogenation and ring opening. |
| Impure starting materials | Ensure the purity of all reagents and solvents before use. Impurities can act as catalyst poisons or participate in unwanted side reactions. |
Issue 2: Poor Stereoselectivity (Formation of trans-isomer)
| Potential Cause | Troubleshooting Steps |
| Suboptimal catalyst | Screen different hydrogenation catalysts. Platinum and rhodium catalysts are often preferred for cis-selectivity. |
| Incorrect reaction conditions | Systematically optimize hydrogen pressure, temperature, and solvent. A design of experiments (DoE) approach can be beneficial. |
| Epimerization | Analyze the product mixture at different time points to check for epimerization. If it occurs, consider milder reaction conditions or a different synthetic route that establishes the desired stereochemistry earlier. |
Data Presentation
The following table summarizes the potential impact of different catalysts on the stereoselectivity of the hydrogenation step, based on general principles of pyridine reduction. Please note that specific results may vary depending on the substrate and exact reaction conditions.
| Catalyst | Typical Cis/Trans Ratio | Comments |
| Pd/C | Variable, often moderate cis-selectivity | Prone to incomplete hydrogenation. |
| PtO₂ | Good to excellent cis-selectivity | Often requires acidic conditions. |
| Rh/C | Good to excellent cis-selectivity | Can be sensitive to substrate and conditions. |
Experimental Protocols
Synthesis of 6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
This protocol describes the formation of a key intermediate in the synthesis of octahydropyrrolo[3,4-b]pyridines.
Materials:
-
2,3-Pyridinedicarboxylic acid
-
Acetic anhydride
-
Toluene
-
Benzylamine
-
95% Ethanol
Procedure:
-
In a flask, heat a mixture of 120 g of 2,3-pyridinedicarboxylic acid and 110 g of acetic anhydride with stirring.
-
Maintain the temperature at 92-95 °C for 2-3 hours until the reaction is complete (monitored by the disappearance of the starting material).
-
Cool the mixture to 50-60 °C and evaporate the solvent under reduced pressure.
-
Add 40 g of toluene and evaporate to dryness under reduced pressure. Repeat this step.
-
Add 169 g of toluene to the residue and heat to 40-50 °C with stirring.
-
Slowly add 92.3 g of benzylamine dropwise over 2 hours, maintaining the temperature below 55 °C.
-
Stir the mixture at 40-50 °C for 3-4 hours until the reaction is complete.
-
Evaporate the solvent to dryness under reduced pressure.
-
Add 110 g of acetic anhydride to the residue and heat to 92-95 °C for 1-2 hours, during which a solid precipitate will form. Continue stirring for another 1-2 hours.
-
Cool the reaction to 50-60 °C and distill off the solvent under reduced pressure.
-
Cool the residue to room temperature and add 200 mL of 95% ethanol.
-
Cool the mixture to 0 °C and stir for 5 hours.
-
Filter the solid product, wash the cake with cold 95% ethanol (3 x 28 mL), and dry to obtain 6-(phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1]
Mandatory Visualization
Caption: Synthetic pathway and potential side reactions.
References
optimization of reaction conditions for pyrrolopyridine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrrolopyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrrolopyridine derivatives in a question-and-answer format.
Issue 1: Low to No Yield of the Desired Pyrrolopyridine Product
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in pyrrolopyridine synthesis are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Purity of Starting Materials: Impurities in reactants can significantly interfere with the reaction, leading to side products and lower yields.[1][2]
-
Recommendation: Ensure the purity of your starting materials. For instance, some precursors are prone to oxidation and may need to be purified before use or stored under an inert atmosphere.[1]
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Recommendation: Carefully verify the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.[1]
-
Reaction Condition Optimization:
-
Temperature: Inadequate temperature control is a major factor. Some reactions require heating to proceed at an optimal rate, while for others, high temperatures can cause degradation.[1][3]
-
Recommendation: Optimize the reaction temperature by screening a range around the literature-reported value. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[3]
-
-
Solvent and Moisture: The choice of solvent is critical, and the presence of moisture can either promote or hinder the reaction.[1]
-
Catalyst Selection and Activity: The choice and amount of catalyst can significantly impact the reaction outcome. Catalyst deactivation can also be a cause for low yield.[2][3]
-
Recommendation: Ensure the catalyst is fresh or properly activated. It may be necessary to screen different catalysts and optimize the catalyst loading.
-
A logical workflow for troubleshooting low yield is presented below:
References
Technical Support Center: Purification of Chiral Pyrrolopyridine Isomers
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of chiral pyrrolopyridine isomers.
Frequently Asked Questions (FAQs)
Q1: My chiral pyrrolopyridine isomers are co-eluting on a standard chiral column. What is the first step in troubleshooting?
A1: Complete co-elution is a common starting point. The primary issue is likely a lack of differential interaction between the enantiomers and the chiral stationary phase (CSP).
-
Verify CSP Suitability: The chosen CSP may not be appropriate for the pyrrolopyridine scaffold. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point.
-
Screen Different Mobile Phase Modes: If you are using normal-phase (e.g., Hexane/Isopropanol), try switching to a polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase if your compound is compatible.
-
Confirm System Suitability: Inject a known chiral compound that resolves well on your column to ensure the column and system are performing correctly.
Q2: I am observing peak tailing with my basic pyrrolopyridine compound. How can this be resolved?
A2: Peak tailing for basic compounds often results from secondary interactions with acidic residual silanols on the silica support of the stationary phase.
-
Use a Mobile Phase Additive: Add a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or isopropylamine, to your mobile phase.[1] This additive will compete with your analyte for the active silanol sites, improving peak shape.
-
Check for Column Overload: Dilute your sample (e.g., 1:10 and 1:100) and reinject. If the peak shape improves, your initial concentration was too high.
-
Match Sample Solvent: Dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects that can cause peak distortion.
Q3: Are my chiral pyrrolopyridine atropisomers at risk of racemizing during purification?
A3: This is a critical concern. Pyrrolopyridine derivatives with hindered rotation about the aryl-pyrrolo bond exist as atropisomers, which can range from rapidly interconverting to stereochemically stable.[2]
-
Assess Rotational Barrier: The stability depends on the steric bulk of the substituents flanking the chiral axis. For example, 3-aryl-pyrrolopyrimidines (a closely related scaffold) with a trifluoromethyl group adjacent to the axis have been shown to have high barriers to racemization (>32 kcal/mol), making them stable for purification and development.[3]
-
Temperature Effects: Thermal racemization is a key risk. It is crucial to evaluate the rotational energy barrier (ΔErot) and interconversion rate.[4] For atropisomers with questionable stability (Class 2, with a rotational barrier of 20-30 kcal/mol), purification should be conducted at lower temperatures to minimize the risk of on-column racemization.[4]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for preparative purification of these isomers?
A4: SFC is often the technique of choice for preparative chiral separations in the pharmaceutical industry.[5]
-
Speed and Efficiency: SFC offers faster separations and shorter column equilibration times due to the low viscosity and high diffusivity of supercritical CO2.[1][6]
-
"Green" Chemistry: It significantly reduces the consumption of hazardous organic solvents compared to normal-phase HPLC.[6]
-
Easier Fraction Recovery: The bulk of the mobile phase (CO2) is removed as a gas post-collection, simplifying the evaporation process and resulting in more concentrated fractions.[7]
Troubleshooting Guides
Issue 1: Poor Resolution (Rs < 1.5)
Low resolution between enantiomers is the most common challenge. This guide provides a systematic approach to improving it.
Workflow for Improving Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Actions:
-
Optimize Mobile Phase:
-
Normal Phase (NP): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in hexane. Small changes can have a large impact.
-
Additives: For basic pyrrolopyridines, ensure a basic modifier (e.g., 0.1% DEA) is present. For acidic analogues, use an acidic modifier (e.g., 0.1% TFA).
-
-
Adjust Temperature:
-
Lowering the temperature (e.g., to 10°C or 15°C) often enhances the subtle energetic differences between diastereomeric complexes, increasing selectivity and resolution.[3]
-
However, the effect is compound-dependent, and sometimes increasing the temperature can improve peak efficiency. A temperature study (e.g., 15°C, 25°C, 40°C) is recommended.
-
-
Reduce Flow Rate:
-
Chiral recognition can be kinetically slow. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the CSP, which can significantly improve resolution.
-
-
Screen Different Chiral Stationary Phases (CSPs):
-
If the above steps fail, the chosen CSP likely lacks the necessary selectivity. Screen a set of columns with different chiral selectors (e.g., amylose vs. cellulose derivatives, Pirkle-type, or macrocyclic glycopeptides).
-
Issue 2: Atropisomeric Instability or On-Column Racemization
This issue manifests as peak broadening, plateau formation between the two enantiomer peaks, or an enantiomeric excess (ee) that changes with temperature or analysis time.
Decision Tree for Managing Atropisomeric Stability
Caption: Decision workflow for handling potentially unstable atropisomers.
Data & Protocols
Table 1: Illustrative Comparison of Starting Conditions for Chiral SFC
This table provides example starting points for screening different polysaccharide CSPs for the purification of a hypothetical basic pyrrolopyridine isomer.
| Parameter | Condition A | Condition B | Condition C |
| CSP | Chiralpak® IA | Chiralpak® IB | Chiralpak® IC |
| Mobile Phase | CO2 / Methanol | CO2 / Methanol | CO2 / Ethanol |
| Modifier Gradient | 5% to 40% over 5 min | 5% to 40% over 5 min | 5% to 40% over 5 min |
| Additive | 0.2% Isopropylamine | 0.2% Isopropylamine | 0.2% Isopropylamine |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C | 40 °C |
| Expected Outcome | Screening for initial signs of separation | Screening for initial signs of separation | Screening for initial signs of separation |
Note: Data is illustrative, based on generic SFC method development workflows.[6] Optimal conditions must be determined empirically.
Experimental Protocol: Preparative Chiral SFC Method Development
This protocol outlines a typical workflow for developing a preparative SFC method for a novel chiral pyrrolopyridine.
Objective: To resolve and purify the enantiomers of a chiral pyrrolopyridine using preparative SFC.
Methodology:
-
Analytical Screening (Method Development):
-
System: Analytical SFC system (e.g., Waters ACQUITY UPC²).
-
Columns: Screen a set of analytical scale (e.g., 150 x 4.6 mm) polysaccharide-based CSPs, such as Chiralpak® IA, IB, and IC.
-
Sample Prep: Dissolve the racemic pyrrolopyridine sample in Methanol or a DMSO/Methanol mixture to a concentration of ~1 mg/mL.
-
Screening Gradient: Run a fast gradient (e.g., 5% to 50% Methanol with 0.2% isopropylamine in CO2 over 5-7 minutes).
-
Evaluation: Identify the CSP and mobile phase conditions that provide the best initial separation (baseline or partial resolution).
-
-
Isocratic Method Optimization:
-
Using the column identified in Step 1, develop an isocratic method for preparative scale-up.
-
Calculate the approximate isocratic modifier percentage based on the retention time of the enantiomers in the screening gradient. A common practice is to adjust this value ~10% lower to improve resolution.
-
Optimize the isocratic hold percentage to achieve a resolution (Rs) > 1.5 while keeping the run time minimal.
-
-
Loading Study & Scale-Up:
-
Perform a loading study on the analytical column by incrementally increasing the injection volume to check for peak shape degradation.
-
Scale the optimized isocratic method to the preparative SFC system (e.g., Waters Prep 80q SFC). Geometric scaling calculations are used to adjust the flow rate and injection volume based on the column dimensions.
-
Formula for Flow Rate Scaling:
-
Flow_prep = Flow_analytical * (ID_prep² / ID_analytical²)
-
Where ID is the column internal diameter.
-
-
-
Preparative Purification Run:
-
Equilibrate the preparative system with the optimized isocratic mobile phase.
-
Perform the purification using stacked injections to maximize throughput. This involves making subsequent injections before the previously injected sample has fully eluted.
-
Collect the fractions corresponding to each enantiomer peak based on UV or mass-directed fractionation.
-
-
Quality Control:
-
Analyze the collected fractions using the optimized analytical SFC method to confirm enantiomeric purity (ee%) and chemical purity.
-
Pool the pure fractions and evaporate the solvent to recover the isolated enantiomers. Final recovery for a successful SFC purification is often >85%.[6]
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Prep SFC chiral | Sepiatec [sepiatec.com]
Technical Support Center: Preventing Catalyst Poisoning in Pyridine Ring Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning during the hydrogenation of pyridine rings.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or No Catalytic Activity
Q: My pyridine hydrogenation reaction shows low to no conversion. What are the likely causes related to catalyst poisoning?
A: Low or no conversion is a primary indicator of catalyst deactivation, often due to poisoning. The most common culprits in pyridine hydrogenation are:
-
Sulfur Compounds: Feedstocks may contain trace amounts of sulfur compounds (e.g., thiophenes, mercaptans), which are potent poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[1] These compounds strongly chemisorb onto the catalyst's active sites, blocking them from the pyridine substrate.
-
Nitrogen-Containing Compounds (Self-Poisoning): The lone pair of electrons on the nitrogen atom of the pyridine starting material and the piperidine product can strongly adsorb to the catalyst surface, leading to self-inhibition or poisoning.[2] This is particularly problematic with catalysts like Palladium.[1]
-
Other Impurities: Other potential poisons include halides, compounds of arsenic, lead, and mercury, which may be present in the starting materials or solvents.[1] Carbon monoxide (CO) can also act as a poison.
Troubleshooting Steps:
-
Analyze Starting Materials: Verify the purity of your pyridine substrate, solvents, and hydrogen gas. Use analytical techniques like GC-MS to screen for common poisons, especially sulfur compounds.
-
Purify Feedstock: If impurities are detected, purify the starting materials. Pyridine can be distilled, and solvents can be purified by standard laboratory procedures. Specific adsorbents can be used to remove sulfur compounds.
-
Optimize Reaction Conditions:
-
Add an Acid: The addition of a Brønsted acid (e.g., HCl, H₂SO₄, or acetic acid) can protonate the nitrogen atom of pyridine, forming a pyridinium salt. This reduces the poisoning effect of the nitrogen lone pair and can accelerate the reaction.[3][4]
-
Select an Appropriate Catalyst: Rhodium (Rh) catalysts are often reported to be more resistant to nitrogen poisoning than Palladium (Pd) catalysts in pyridine hydrogenation.[2]
-
-
Catalyst Pre-treatment: Ensure your catalyst is properly activated according to the manufacturer's instructions.
Issue 2: Poor Selectivity or Formation of Byproducts
Q: My reaction is producing significant amounts of partially hydrogenated intermediates or other byproducts. Could this be related to catalyst poisoning?
A: Yes, catalyst poisoning can significantly impact the selectivity of the reaction. A poisoned catalyst may exhibit altered surface chemistry, leading to different reaction pathways.
-
Partially Hydrogenated Intermediates: If the catalyst is partially poisoned, the hydrogenation may stall at intermediate stages, leading to the accumulation of di- or tetrahydro-pyridines.
-
Side Reactions: Poisoning can alter the electronic properties of the catalyst, potentially favoring side reactions such as hydrogenolysis (cleavage of C-N or C-C bonds) or rearrangement, especially at higher temperatures.
Troubleshooting Steps:
-
Address Potential Poisons: Follow the steps outlined in "Issue 1" to identify and eliminate potential poisons.
-
Optimize Reaction Conditions:
-
Temperature and Pressure: Lowering the reaction temperature may help to improve selectivity and reduce byproduct formation. Adjusting hydrogen pressure can also influence the reaction pathway.
-
Solvent Selection: The choice of solvent can affect selectivity. Protic solvents like ethanol or methanol are commonly used and can influence the reaction.[5]
-
Acidic Additives: The amount of acidic additive can be fine-tuned to control selectivity. For example, in the hydrogenation of pyridinecarbonitriles over Pd/C, adjusting the concentration of sulfuric acid can selectively yield either the pyridylmethylamine or the piperidylmethylamine.[4]
-
-
Change the Catalyst: Different catalysts exhibit different selectivities. If you are using Pd/C, consider trying PtO₂ or a Rhodium-based catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in pyridine hydrogenation?
A1: The most frequently encountered catalyst poisons include:
-
Sulfur compounds: (e.g., H₂S, thiols, thiophenes) are severe poisons for noble metal catalysts.[1]
-
Nitrogen-containing compounds: Pyridine itself and the piperidine product can act as poisons. Other basic nitrogenous compounds in the feedstock can also inhibit the catalyst.[1][2]
-
Halides: Can negatively impact catalyst performance.
-
Heavy metals: (e.g., mercury, lead, arsenic) can deactivate the catalyst.[1]
-
Carbon Monoxide (CO): Can poison the catalyst surface.
Q2: How can I prevent catalyst poisoning?
A2: Prevention is key to successful hydrogenation.
-
Use High-Purity Reagents: Start with the highest purity pyridine, solvents, and hydrogen available.
-
Feedstock Purification: Implement a purification step for your starting materials if you suspect contamination. This could involve distillation, recrystallization, or passing the feedstock through a guard bed of adsorbents to remove specific poisons like sulfur.
-
Use of Acidic Additives: Adding an acid protonates the pyridine nitrogen, reducing its ability to poison the catalyst.[3]
-
Proper Catalyst Handling: Handle catalysts under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and contamination.[5]
Q3: Can a poisoned catalyst be regenerated?
A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.
-
Reversible Poisoning: For some weakly adsorbed poisons, regeneration can be achieved by washing the catalyst or by thermal treatment under a flow of inert gas or hydrogen.
-
Irreversible Poisoning: Strongly chemisorbed poisons like sulfur are difficult to remove. Regeneration of sulfur-poisoned catalysts can be challenging and may require high-temperature treatments in oxidizing or reducing atmospheres.[6][7] However, complete restoration of activity is not always possible. For sulfur-poisoned palladium catalysts, regeneration may not be economically viable, and reusing the poisoned catalyst in other applications is being explored.[8]
Q4: Which catalyst is most resistant to poisoning in pyridine hydrogenation?
A4: Rhodium-based catalysts are often considered more resistant to nitrogen poisoning compared to palladium catalysts for pyridine hydrogenation.[2] Platinum catalysts can also be effective, but they are also susceptible to poisoning by sulfur and amines.[1] The choice of catalyst support can also influence its resistance to poisoning.
Data Presentation
Table 1: Effect of Acidic Additive on the Hydrogenation of 4-Pyridinecarbonitrile (4PN) to 4-(aminomethyl)piperidine (4PIPA) and 4-(aminomethyl)pyridine (4PA) over 10% Pd/C
| Desired Product | H₂SO₄/4PN Molar Ratio | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Selectivity (%) | Reference |
| 4PIPA | 1.0 | Water/Dichloromethane | 30 | 6 | 5.5 | 98 | [4] |
| 4PA | 0.5 | Water | 30 | 6 | 0.3 | 93 | [4] |
Table 2: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Support | Conditions | Conversion (%) | Selectivity to Piperidine (%) | Notes | Reference |
| Pd/C (10%) | Carbon | 30-50°C, 6 bar, with H₂SO₄ | Complete | 76-98 (substrate dependent) | Selectivity can be tuned with acid concentration. | [4] |
| PtO₂ | None | Room Temp, 50-70 bar, Acetic Acid | High | High | Effective for various substituted pyridines. | [9] |
| Rh/C | Carbon | Mild Conditions | High | High | Generally more resistant to nitrogen poisoning. | [2] |
| Bimetallic Pd-Ag | Not specified | 60°C, 70 atm H₂ | 99 | 99 | Enhanced activity due to small nanoparticle size. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of Pyridine using Pd/C with an Acidic Additive
This protocol is a general guideline for the hydrogenation of pyridinecarbonitriles and can be adapted for other pyridine derivatives.[4]
Materials:
-
Pyridine substrate (e.g., 4-pyridinecarbonitrile)
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., deionized water, dichloromethane)
-
Sulfuric Acid (H₂SO₄)
-
Hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Argon or Nitrogen)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the pyridine substrate (e.g., 5.0 g).
-
Catalyst and Solvent Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst (the amount will depend on the desired selectivity, see Table 1). Add the chosen solvent system (e.g., 150 mL water and 50 mL dichloromethane for 4PIPA synthesis).
-
Acid Addition: Add the required amount of sulfuric acid to achieve the desired molar ratio for the target product (see Table 1).
-
Reaction Execution:
-
Seal the reactor and purge several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 bar).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30°C).
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical methods like TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and heating. Allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry completely in the air. Keep it wet with solvent.
-
Separate the aqueous and organic layers if a two-phase solvent system was used.
-
Isolate the product from the appropriate phase. This may involve neutralization, extraction, and solvent removal.
-
-
Purification: Purify the crude product by crystallization, distillation, or column chromatography as required.
Protocol 2: Regeneration of a Sulfur-Poisoned Palladium Catalyst
This is a general procedure and may require optimization based on the specific catalyst and the extent of poisoning.[6][7]
Materials:
-
Poisoned Palladium catalyst
-
Tube furnace or similar high-temperature reactor
-
Inert gas (Nitrogen or Argon)
-
Reducing gas (e.g., 5% H₂ in N₂) or Oxidizing gas (e.g., dilute air)
Procedure:
-
Loading the Catalyst: Place the poisoned catalyst in a suitable reactor (e.g., a quartz tube) within a tube furnace.
-
Inert Gas Purge: Purge the reactor with an inert gas at room temperature to remove any adsorbed species and air.
-
Thermal Treatment:
-
Under Reducing Atmosphere: Heat the catalyst to a high temperature (e.g., 400-550°C) under a flow of a reducing gas mixture. This can help to desorb or decompose some sulfur species. The exact temperature and duration will depend on the catalyst's thermal stability.
-
Under Oxidizing Atmosphere (for coked catalysts): If the catalyst is deactivated by carbon deposits (coking), a controlled oxidation can be performed by heating in a dilute stream of air or oxygen at elevated temperatures. This will burn off the carbon.
-
-
Cooling: After the thermal treatment, cool the catalyst to room temperature under a flow of inert gas.
-
Re-reduction (if necessary): Before use in a hydrogenation reaction, the regenerated catalyst may need to be re-reduced under a hydrogen flow.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for pyridine hydrogenation issues.
Caption: Mechanism of catalyst poisoning by sulfur and pyridine.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. dcl-inc.com [dcl-inc.com]
- 7. erepo.uef.fi [erepo.uef.fi]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
stability of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
While specific data for this compound is limited, studies on similar pyrrolopyridine derivatives suggest that the stability of the compound can be influenced by pH, light, and oxidizing agents. For instance, pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been shown to be extremely unstable in alkaline conditions and labile in acidic conditions, while remaining stable in neutral pH.[1][2] Photolability has also been observed in related structures.[1][2] A related compound, 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, is reported to be relatively stable at room temperature.[3]
Q2: Which solvents are recommended for dissolving and storing this compound?
Based on the solubility profile of a similar compound, 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, suitable solvents for dissolution include chloroform and dichloromethane.[3] It is slightly soluble in ethanol and almost insoluble in water.[3] For storage, it is advisable to use a neutral, aprotic solvent and to protect the solution from light. Storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is also recommended for the neat compound.
Q3: What are the likely degradation pathways for this compound?
Potential degradation pathways for pyrrolopyridine derivatives include hydrolysis of amide or imide bonds under acidic or basic conditions, and oxidation.[1][2][4] The pyrrolo[3,4-c]pyridine-1,3-dione ring has been observed to break under alkaline conditions.[1][2] Forced degradation studies are recommended to identify the specific degradation products and pathways for this compound.[4][5]
Q4: How can I monitor the stability of my compound in a specific solvent?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the stability of pharmaceutical compounds and their degradation products.[6] Other useful analytical methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after short-term storage. | Degradation of the compound due to solvent incompatibility (e.g., acidic or basic impurities in the solvent) or exposure to light. | 1. Ensure the use of high-purity, neutral solvents. 2. Store solutions in amber vials or protect from light. 3. Perform a forced degradation study to identify potential degradants.[4][5] |
| Loss of compound potency over time. | Instability in the chosen solvent or storage conditions. | 1. Re-evaluate the storage solvent and conditions. Consider switching to a more inert solvent. 2. Conduct a stability study at different temperatures (e.g., refrigerated, room temperature, and accelerated conditions) to determine the optimal storage temperature. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or change in temperature. | 1. Consult solubility data and consider using a co-solvent system. 2. Ensure the storage temperature is appropriate to maintain solubility. |
| Discoloration of the solution. | Oxidation or photodegradation. | 1. Store the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Protect the solution from light exposure. |
Stability Data Summary
The following tables provide an illustrative summary of expected stability based on data from related pyrrolopyridine compounds. Note: This data is for informational purposes and should be confirmed by experimental studies on this compound.
Table 1: Solvent Compatibility (Illustrative)
| Solvent | Compatibility | Notes |
| Dichloromethane | Good | A suitable solvent for dissolution.[3] |
| Chloroform | Good | A suitable solvent for dissolution.[3] |
| Ethanol | Moderate | Slight solubility observed.[3] |
| Water | Poor | Almost insoluble.[3] |
| Aqueous Buffers (pH < 6) | Poor | Potential for acid-catalyzed degradation.[1][2] |
| Aqueous Buffers (pH > 8) | Poor | Potential for base-catalyzed degradation.[1][2] |
Table 2: Forced Degradation Profile (Hypothetical)
| Stress Condition | Expected Degradation | Potential Degradation Products |
| 0.1 M HCl | Moderate to High | Hydrolysis products |
| 0.1 M NaOH | High | Hydrolysis products, potential ring opening |
| 3% H₂O₂ | Moderate | Oxidation products |
| Heat (60°C) | Low to Moderate | Thermally induced degradation products |
| Photolysis (UV/Vis) | Moderate | Photodegradation products |
Experimental Protocols
Protocol 1: General Stability Assessment Using HPLC
This protocol outlines a general method for assessing the stability of this compound in a selected solvent.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the stock solution by a validated stability-indicating HPLC method to determine the initial peak area and purity.
-
Storage: Aliquot the stock solution into amber vials and store under the desired conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from storage and allow it to equilibrate to room temperature.
-
HPLC Analysis: Analyze the sample by HPLC and compare the peak area of the parent compound and the presence of any new peaks to the T=0 sample.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and the percentage of total impurities at each time point.
Visualizations
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chembk.com [chembk.com]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
identifying byproducts in 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine synthesis by NMR
Technical Support Center: Synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on the identification of common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy to aid in reaction optimization and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound, and at which stage are byproducts most likely to form?
A1: A common synthetic route starts from pyridine-2,3-dicarboxylic acid, which is converted to an N-benzyl dicarboximide intermediate. The pyridine ring is then reduced, followed by the reduction of the amide groups to yield the final product.[1] The most critical stage for byproduct formation is the final reduction of the diamide (6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine), where incomplete reduction or over-reduction can occur.
Q2: What are the most common byproducts to look for in my crude ¹H NMR spectrum?
A2: The most common impurities are typically unreacted starting material (the diamide intermediate), partially reduced intermediates (e.g., a mono-amide, mono-alcohol species), and stereoisomers other than the desired (4aS,7aS) configuration.[1][2] If using certain reducing agents like sodium cyanoborohydride, cyanide addition byproducts are also a possibility.[3]
Q3: My ¹H NMR shows multiple sets of peaks for the core structure. Does this indicate the presence of byproducts?
A3: Yes, this is a strong indication of a mixture of stereoisomers. The target molecule, (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, has two chiral centers.[1] The formation of diastereomers (e.g., cis vs. trans isomers) during the reduction of the planar precursor can lead to distinct sets of signals in both ¹H and ¹³C NMR spectra. Careful control of the reaction conditions or a stereoselective synthesis route is crucial to minimize these impurities.
Q4: I am seeing unexpected signals in the 3.5-5.0 ppm region of the ¹H NMR. What could they be?
A4: Signals in this region often correspond to protons attached to carbons bearing a heteroatom (C-H_N or C-H_O). These could belong to partially reduced intermediates where one of the carbonyl groups has been converted to an alcohol (a carbinolamine-like structure) but not fully reduced to a methylene group (CH₂). It is also the region where you would expect to see signals from unreacted benzylamine starting material.
Q5: How can I use NMR to confirm the complete removal of benzylamine starting material?
A5: Benzylamine has characteristic aromatic proton signals between 7.2 and 7.4 ppm and a singlet for the benzylic protons (CH₂) around 3.8 ppm. The key diagnostic signal is the broad singlet for the amine protons (-NH₂) around 1.5-2.0 ppm, which will disappear upon D₂O exchange. If your product is pure, the integration of the benzylic CH₂ protons should correspond correctly to the protons on the octahydropyrrolopyridine core.
Troubleshooting Guide: Correlating NMR Signals to Potential Byproducts
This guide helps in identifying potential byproducts based on characteristic signals observed in the NMR spectrum.
| Problem (Observed NMR Signal) | Potential Byproduct/Impurity | Suggested Confirmation & Action |
| Signals for C=O groups in ¹³C NMR (165-175 ppm) | Incomplete Reduction: Residual 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine | Compare with the NMR of the starting material. Action: Increase reaction time, temperature, or the equivalents of the reducing agent. |
| Signals for an imine C=N bond (~160-170 ppm in ¹³C NMR) | Imine Intermediate | Imine intermediates are often transient but can be stable under certain conditions.[4] Action: Ensure the reducing agent is active and reaction conditions favor reduction. |
| Extra set of signals for all core protons | Diastereomers | Confirm with 2D NMR (COSY, HSQC) to correlate the different spin systems. Action: Modify reaction conditions to improve stereoselectivity or purify via column chromatography. |
| Broad singlet, exchangeable with D₂O, and corresponding C-O signal in ¹³C NMR (~60-80 ppm) | Partially Reduced Intermediate (Carbinol) | HMBC/HSQC can confirm the C-O bond. Action: Drive the reaction to completion with more forceful reduction conditions if the desired product is the fully reduced amine. |
| Signals matching known solvents (e.g., Toluene, THF, Ethyl Acetate) | Residual Solvents | Compare observed peaks with known chemical shifts of common laboratory solvents.[5] Action: Dry the sample under high vacuum. |
Experimental Protocols
Protocol 1: General Synthesis - Reduction of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine
This protocol is a general guideline and may require optimization.
-
Setup: Under an inert atmosphere (Argon or Nitrogen), suspend the starting diamide (1.0 eq.) in an anhydrous ether solvent like THF.
-
Reagent Addition: Cool the suspension to 0°C. Slowly add a solution of a suitable reducing agent (e.g., Lithium Aluminum Hydride (LAH) in THF, 2.0-3.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench: Cool the reaction mixture to 0°C and cautiously quench by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Work-up: Filter the resulting solids and wash thoroughly with an organic solvent (e.g., ethyl acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Sample Preparation for Byproduct Analysis
-
Sample Prep: Accurately weigh approximately 5-10 mg of the crude or purified product.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not contain residual peaks that overlap with key signals.
-
Analysis: Acquire standard ¹H and ¹³C NMR spectra. If the structure is ambiguous or significant impurities are present, perform 2D NMR experiments such as COSY, HSQC, and HMBC for full structural assignment of both the product and major byproducts.[6]
Visual Guides and Workflows
References
- 1. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 2. WO2014097272A2 - Method for production of (s,s)-6-benzyloctahydro-1h-pyrrolo[3,4-b]pyridine, an intermediate of azabicyclo pyridine derivatives - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Overcoming Poor Solubility of Pyrrolopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine derivative has poor aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Poor aqueous solubility is a common challenge with many heterocyclic compounds, including pyrrolopyridine derivatives. The primary strategies to consider can be broadly categorized as follows:
-
Physical Modifications: These approaches alter the physical properties of the solid-state drug.
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][2][3]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state, typically by dispersing it in a polymer matrix, can significantly enhance solubility.[4][5][6][7] ASDs are a highly effective method for improving the solubility and bioavailability of poorly soluble drugs.[4][5][6][7]
-
-
Chemical Modifications: These strategies involve altering the chemical form of the drug.
-
Salt Formation: For ionizable pyrrolopyridine derivatives, forming a salt can dramatically increase aqueous solubility. The choice of the counterion is critical and can influence properties like hygroscopicity and stability.[8]
-
Prodrugs: A prodrug is a chemically modified inactive form of a drug that, after administration, is converted into the active form through a metabolic process. This approach can be used to improve solubility.[9][10][11][12]
-
-
Formulation-Based Approaches: These methods involve the use of excipients to enhance solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2][13]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within their cavity and increasing its aqueous solubility.[14][15][16][17][18]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants.[19][20][21][22] Nanosuspensions increase the dissolution rate by increasing the surface area of the drug.[19][20][21][22]
-
Lipid-Based Formulations: For highly lipophilic pyrrolopyridine derivatives, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be an effective approach.[23]
-
Q2: How do I choose the most appropriate solubility enhancement technique for my specific pyrrolopyridine derivative?
A2: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired dosage form, and the stage of drug development. The following decision-making workflow can guide your selection:
Q3: Can I combine different solubility enhancement techniques?
A3: Yes, in many cases, a combination of techniques can be more effective than a single approach. For example, you could create a nanosuspension of a solid dispersion or use a co-solvent system to dissolve a cyclodextrin complex. Combining strategies can lead to synergistic effects on solubility and bioavailability.
Troubleshooting Guides
Issue: Drug Precipitation Upon Dilution of a Co-solvent Formulation
Possible Cause: The drug is supersaturated in the co-solvent/water mixture and precipitates out when the concentration of the organic co-solvent falls below a critical level.
Troubleshooting Steps:
-
Optimize the Co-solvent System:
-
Experiment with different co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Vary the ratio of the co-solvent to water to find the optimal concentration that maintains drug solubility upon dilution.
-
-
Incorporate a Precipitation Inhibitor:
-
Add a polymer such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) to the formulation. These polymers can help maintain a supersaturated state and prevent or slow down drug precipitation.
-
-
Consider an Alternative Approach:
-
If co-solvent optimization is unsuccessful, consider a different formulation strategy, such as a nanosuspension or a solid dispersion, which may offer better stability upon dilution.
-
Issue: Low Drug Loading in a Solid Dispersion
Possible Cause: The drug and polymer are not fully miscible at the desired drug loading, leading to drug crystallization within the dispersion.
Troubleshooting Steps:
-
Screen Different Polymers:
-
Test a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®) to find one that has good miscibility with your pyrrolopyridine derivative.
-
-
Optimize the Drug-to-Polymer Ratio:
-
Prepare solid dispersions with varying drug-to-polymer ratios to determine the maximum drug loading that results in a stable amorphous system.
-
-
Utilize a Second Polymer or a Surfactant:
-
The addition of a second polymer or a surfactant can sometimes improve the miscibility of the drug and the primary polymer, allowing for higher drug loading.
-
Data Summary Tables
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Micronization/Nanonization | 2 - 10 | Simple, applicable to many compounds. | Limited by the compound's intrinsic solubility, potential for particle aggregation. |
| pH Adjustment | 10 - 1000+ | Highly effective for ionizable compounds. | Only applicable to ionizable drugs, risk of precipitation with pH changes in the GI tract. |
| Co-solvents | 10 - 500 | Simple to formulate on a lab scale. | Potential for drug precipitation upon dilution, toxicity concerns with some solvents. |
| Cyclodextrins | 10 - 1000 | High solubilization capacity, can improve stability. | Can be expensive, potential for toxicity at high concentrations. |
| Solid Dispersions | 10 - 10,000 | Significant increase in apparent solubility and dissolution rate, can improve bioavailability.[5][7][24] | Can be physically unstable (recrystallization), manufacturing can be complex. |
| Nanosuspensions | 10 - 100 | Increased surface area leads to faster dissolution, suitable for parenteral and oral delivery.[20] | Requires specialized equipment, potential for particle growth over time. |
| Prodrugs | Variable | Can overcome multiple barriers (solubility, permeability), potential for targeted delivery.[9][10][11][12] | Requires chemical modification, potential for incomplete conversion to the active drug. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing an amorphous solid dispersion using the solvent evaporation technique.
Materials:
-
Pyrrolopyridine derivative
-
Polymer (e.g., PVP K30, HPMC AS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the pyrrolopyridine derivative and the polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components in a minimal amount of the selected volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60 °C). Continue until a thin, solid film is formed on the inside of the flask.
-
Drying: Scrape the solid film from the flask. Place the solid in a vacuum oven and dry at a temperature below the glass transition temperature (Tg) of the solid dispersion for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol outlines the preparation of a nanosuspension using a top-down approach with a high-pressure homogenizer.
Materials:
-
Pyrrolopyridine derivative
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Pre-suspension: Disperse the pyrrolopyridine derivative in an aqueous solution containing the stabilizer. Use a high-shear mixer to create a coarse suspension and to wet the drug particles thoroughly.
-
Homogenization: Pass the pre-suspension through a high-pressure homogenizer. Apply high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles). The number of cycles and the pressure will need to be optimized for your specific compound.
-
Particle Size Analysis: After homogenization, measure the particle size and particle size distribution of the nanosuspension using a technique like Dynamic Light Scattering (DLS). The target particle size is typically in the range of 200-500 nm.
-
Stability Assessment: Store the nanosuspension at different temperatures (e.g., 4 °C, 25 °C) and monitor the particle size over time to assess the physical stability of the formulation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijpbr.in [ijpbr.in]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. johronline.com [johronline.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. humapub.com [humapub.com]
- 16. ijpsr.com [ijpsr.com]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eaapublishing.org [eaapublishing.org]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. [PDF] Nanosuspension: An approach to enhance solubility of drugs | Semantic Scholar [semanticscholar.org]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jopcr.com [jopcr.com]
Technical Support Center: Scaling Up the Synthesis of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. This valuable intermediate is crucial for the preparation of various pharmaceutical compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.
Issues Related to Catalytic Hydrogenation of the Pyridine Ring
Q1: The hydrogenation of the pyridine precursor is slow or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete hydrogenation is a common issue when scaling up. Several factors can contribute to this problem:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon, Platinum oxide) may be of low quality or have deactivated.[1]
-
Solution: Use a fresh, high-quality catalyst. Ensure the catalyst loading is appropriate for the scale of the reaction. For challenging substrates, a higher catalyst loading or a more active catalyst like rhodium on carbon might be necessary.[1]
-
-
Catalyst Poisoning: The starting material, solvent, or hydrogen gas may contain impurities that poison the catalyst.[2][3][4] Amines, including the product itself, can act as catalyst poisons.[5]
-
Solution: Use high-purity starting materials and solvents. Ensure the hydrogen gas is of appropriate quality. To mitigate product inhibition, consider using a continuous flow reactor where the product is constantly removed from the catalyst bed.[2] In some cases, adding a small amount of a strong acid can protonate the nitrogen atoms, reducing their poisoning effect.[3]
-
-
Insufficient Hydrogen Pressure or Temperature: The hydrogenation of aromatic rings often requires elevated pressure and temperature to proceed efficiently.[1]
-
Solution: Increase the hydrogen pressure (e.g., 50-70 bar) and reaction temperature as tolerated by the substrate and solvent.[1] Perform small-scale experiments to optimize these parameters before proceeding with the large-scale reaction.
-
-
Poor Mass Transfer: In a scaled-up reaction, inefficient mixing can lead to poor contact between the catalyst, substrate, and hydrogen.
-
Solution: Ensure vigorous and efficient stirring. For very large scales, consider using a specialized hydrogenation reactor designed for optimal mass transfer.
-
Q2: I am observing debenzylation as a side reaction during the hydrogenation of the pyridine ring. How can this be minimized?
A2: Debenzylation is a known side reaction during catalytic hydrogenation, especially with palladium catalysts.
-
Catalyst Choice: Palladium on carbon is known to be effective for both pyridine hydrogenation and debenzylation.
-
Solution: Consider using a different catalyst that is less prone to causing debenzylation, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), under carefully controlled conditions.[1]
-
-
Reaction Conditions: Harsh reaction conditions (high temperature and pressure) can promote debenzylation.
-
Solution: Optimize the reaction conditions to be as mild as possible while still achieving complete hydrogenation of the pyridine ring. This may involve screening different solvents and catalyst loadings.
-
Challenges in the Reduction of the Lactam Moiety
Q1: The reduction of the dione precursor to the desired diamine is resulting in low yields or side products. What are the common pitfalls?
A1: The reduction of the lactam (dione) is a critical step that can be challenging.
-
Incomplete Reduction: The reducing agent may not be potent enough or used in insufficient quantities.
-
Formation of Side Products: Over-reduction or side reactions can occur. For instance, with some reducing agents, ring-opened byproducts can be formed.[7]
-
Solution: Carefully control the reaction temperature, as LAH reductions can be highly exothermic. A slow, controlled addition of the reducing agent at a low temperature is recommended. The choice of solvent can also influence the reaction outcome.
-
-
Work-up Issues: The work-up procedure for reactions involving metal hydrides can be problematic, especially at a large scale.
-
Solution: Follow a well-established and safe work-up procedure (e.g., Fieser work-up for LAH) to quench the excess reducing agent and precipitate the metal salts for easier filtration.
-
Stereochemical Control and Racemization
Q1: How can I ensure the desired (S,S)-stereochemistry is obtained and maintained throughout the synthesis?
A1: Achieving and maintaining the correct stereochemistry is paramount.
-
Chiral Resolution: The synthesis often involves a chiral resolution step to separate the desired (S,S)-enantiomer from the racemic mixture.[8]
-
Solution: The use of a chiral resolving agent like D(-)-tartaric acid is a common method.[9] The crystallization conditions (solvent, temperature, and concentration) must be carefully optimized to ensure efficient separation and high enantiomeric purity.
-
-
Racemization: The chiral centers in the molecule can be susceptible to racemization, especially under harsh acidic or basic conditions, or at elevated temperatures.[10][11]
-
Solution: Avoid prolonged exposure to strong acids or bases. Keep reaction and work-up temperatures as low as feasible. If racemization is a significant issue, consider a synthetic route that introduces the chirality later in the sequence or utilizes a chiral catalyst for asymmetric synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the production of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine?
A1: A common and scalable route starts from pyridine-3,4-dicarboxylic acid. The key steps typically involve:
-
Imide Formation: Reaction with benzylamine to form the N-benzyl succinimide derivative.
-
Pyridine Ring Hydrogenation: Catalytic hydrogenation of the pyridine ring to the corresponding piperidine derivative.
-
Chiral Resolution: Separation of the desired (S,S)-enantiomer from the racemic mixture using a chiral resolving agent like D(-)-tartaric acid.[9]
-
Lactam Reduction: Reduction of the dione functionality to the diamine using a strong reducing agent like LAH or a borane complex.[8]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor include:
-
Temperature: Especially during the exothermic lactam reduction.
-
Pressure: During the catalytic hydrogenation.
-
Stirring Rate: To ensure efficient mixing and mass transfer.
-
Reaction Completion: Monitored by techniques like TLC, HPLC, or GC to avoid over-running reactions and the formation of byproducts.
-
Enantiomeric Purity: Assessed using chiral HPLC after the resolution step and in the final product.
Q3: Are there any safety concerns I should be aware of when scaling up this synthesis?
A3: Yes, several safety precautions are crucial:
-
Catalytic Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly rated for the intended pressure and temperature and is operated in a well-ventilated area. The catalyst can be pyrophoric upon exposure to air after the reaction.[2]
-
Reducing Agents: Lithium Aluminum Hydride (LAH) reacts violently with water and protic solvents. It should be handled with extreme care under an inert atmosphere. The work-up of LAH reactions can generate significant amounts of hydrogen gas.
-
Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Always work in a fume hood and use appropriate personal protective equipment (PPE).
Q4: How can the purity of the final product be improved?
A4: Purification of the final diamine product can be challenging due to its polar nature.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option.
-
Salt Formation: Formation of a salt (e.g., dihydrochloride) can facilitate purification by crystallization and also improves the handling and stability of the final product.[12]
Data Presentation
Table 1: Typical Reaction Conditions and Expected Yields for Key Synthesis Steps
| Step | Reagents and Conditions | Typical Yield | Key Parameters to Control |
| Pyridine Ring Hydrogenation | Precursor, Pd/C (5-10 mol%), H₂ (50-70 bar), Methanol, 60-80°C, 12-24 h | >90% | Pressure, Temperature, Catalyst activity |
| Chiral Resolution | Racemic mixture, D(-)-Tartaric acid, Ethanol/Water, Crystallization | 40-45% (of theoretical max) | Solvent ratio, Cooling rate, Purity of racemic mixture |
| Lactam Reduction | (S,S)-dione, LiAlH₄ (excess), THF, 0°C to reflux, 8-16 h | 80-90% | Temperature, Rate of addition of LAH |
Experimental Protocols
Detailed Protocol for the Reduction of (4aS,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
This protocol is a representative example for the lactam reduction step.
Materials:
-
(4aS,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Water
-
15% Aqueous Sodium Hydroxide solution
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully charge a solution of (4aS,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione in anhydrous THF to a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly and cautiously add a solution of LAH in anhydrous THF to the reaction mixture via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 8-12 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).
-
Stir the resulting granular precipitate for 1-2 hours at room temperature.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
-
The crude product can be further purified by vacuum distillation or by conversion to its salt followed by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Hydrogenation Issues
Caption: A flowchart for diagnosing and resolving common issues during the catalytic hydrogenation of the pyridine precursor.
Key Steps in the Synthesis of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
Caption: A diagram illustrating the major synthetic steps for producing the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 8. WO2014097272A2 - Method for production of (s,s)-6-benzyloctahydro-1h-pyrrolo[3,4-b]pyridine, an intermediate of azabicyclo pyridine derivatives - Google Patents [patents.google.com]
- 9. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride () for sale [vulcanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. GSRS [precision.fda.gov]
Validation & Comparative
A Comparative Guide to Piperidine and 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Scaffolds in Drug Design
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the most successful and frequently utilized scaffolds is the simple six-membered piperidine ring.[1][2] Its prevalence has earned it the status of a "privileged scaffold." However, the pursuit of novel chemical space and improved drug properties has led researchers to explore more complex, rigid, and three-dimensional structures. One such scaffold is the bicyclic 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine system.
Structural and Physicochemical Property Comparison
The fundamental difference between the piperidine and the this compound scaffold lies in their structure, rigidity, and complexity. Piperidine is a flexible monocyclic ring, while the pyrrolo[3,4-b]pyridine core is a rigid bicyclic system. This rigidity can lead to a lower entropic penalty upon binding to a biological target.[3] The benzyl group on the pyrrolo[3,4-b]pyridine scaffold adds significant molecular weight and lipophilicity.
The introduction of a bicyclic system is a known strategy to enhance binding affinity and selectivity.[1] The defined three-dimensional arrangement of substituents on a rigid scaffold can facilitate more precise interactions with a target protein compared to the multiple conformations a flexible piperidine analog can adopt.
Table 1: Comparison of General Physicochemical and Drug-like Properties
| Property | Piperidine Scaffold | This compound Scaffold | Rationale for Difference |
| Molecular Weight | Lower | Higher | Addition of the fused pyrrolidine ring and the benzyl group significantly increases mass. |
| Conformational Flexibility | High | Low (Rigid) | The bicyclic nature of the pyrrolo[3,4-b]pyridine core restricts bond rotation, leading to a more defined shape.[3] |
| Fraction of sp³ carbons (Fsp³) | High | Higher | The saturated bicyclic system increases the three-dimensionality of the molecule, which can improve binding selectivity and reduce off-target effects.[3] |
| Aqueous Solubility | Generally higher (for the parent scaffold) | Predicted to be lower | The large, hydrophobic benzyl group and increased overall size are likely to decrease water solubility. |
| Lipophilicity (cLogP) | Lower | Higher | The benzyl group and the larger carbon framework increase lipophilicity. |
| Synthetic Accessibility | High (well-established synthetic routes) | Moderate to Low (multi-step synthesis required) | Piperidine derivatives are readily available or synthesized, while the bicyclic core requires more complex synthetic sequences.[4][5] |
| Novelty/IP Position | Low | High | The pyrrolo[3,4-b]pyridine scaffold is less common, offering greater opportunities for novel intellectual property. |
Pharmacodynamic and Pharmacokinetic Considerations
The choice between these scaffolds has significant implications for a molecule's interaction with its biological target and its behavior in the body.
Pharmacodynamics: The rigidity of the this compound scaffold can be a distinct advantage. By locking the substituents in a specific orientation, it can lead to higher binding affinity and selectivity for the target protein.[1][6] This is because the molecule does not need to expend as much energy to adopt the correct binding conformation. In contrast, the flexible nature of piperidine, while allowing it to adapt to various binding pockets, can sometimes result in binding to off-targets, leading to side effects.
Pharmacokinetics: The properties of piperidine often contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2] However, simple piperidine rings can be susceptible to metabolic degradation, often through oxidation at the carbons adjacent to the nitrogen atom. More complex, rigid structures like the octahydropyrrolo[3,4-b]pyridine may offer improved metabolic stability by shielding potential sites of metabolism.[7] However, the increased lipophilicity and molecular weight of the 6-benzyl derivative could lead to challenges such as poor absorption or rapid clearance by the liver.
Table 2: Comparative Pharmacological and Pharmacokinetic Profile
| Parameter | Piperidine Scaffold | This compound Scaffold | Rationale for Difference |
| Binding Affinity | Variable; can be high | Potentially higher | The pre-organized conformation of the rigid scaffold can lead to a lower entropic penalty upon binding, resulting in stronger interactions.[3][6] |
| Target Selectivity | Variable; can have off-target effects due to flexibility | Potentially higher | The fixed orientation of substituents on a rigid frame can allow for more specific interactions with the intended target, reducing binding to other proteins.[1] |
| Metabolic Stability | Can be a liability (e.g., N-dealkylation, ring oxidation) | Potentially improved | The bicyclic structure may be more resistant to certain metabolic pathways compared to a simple piperidine ring. |
| Oral Bioavailability | Generally good | Potentially lower | Increased molecular weight and lipophilicity can negatively impact oral absorption. However, the reduced number of rotatable bonds in a rigid scaffold can sometimes improve bioavailability.[3] |
| CNS Penetration | Can be modulated with substituents | Potentially high | The increased lipophilicity may favor crossing the blood-brain barrier, although this is also dependent on other factors like efflux pump liability. |
Visualizing the Scaffolds and Design Strategy
The diagrams below illustrate the structural differences between the two scaffolds and a conceptual workflow for scaffold hopping in drug design.
Caption: Structural comparison of flexible vs. rigid scaffolds.
Caption: Conceptual workflow for scaffold hopping from piperidine.
Experimental Protocols
While a direct comparative study is unavailable, this section provides representative protocols for the synthesis of the octahydropyrrolo[3,4-b]pyridine core and a standard assay for evaluating the metabolic stability of drug candidates, a key parameter in comparing scaffolds.
Synthesis of the (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine Core
The synthesis of this bicyclic scaffold is a multi-step process, often starting from pyridine-2,3-dicarboxylic acid. The following is a generalized sequence based on reported methods.[4][5]
-
Amide Formation: Pyridine-2,3-dicarboxylic acid is reacted with benzylamine to form the corresponding N-benzyl dicarboxamide.
-
Pyridine Ring Reduction: The pyridine ring of the dicarboxamide is reduced. This can be achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under hydrogen pressure. This step forms the 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine intermediate.
-
Amide Reduction: The two amide (dione) carbonyl groups are then reduced to methylene groups. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This step yields the 6-benzyloctahydropyrrolo[3,4-b]pyridine.
-
Chiral Resolution (if required): If a specific stereoisomer is needed, the racemic mixture of the bicyclic amine can be resolved using a chiral acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization.
-
Debenzylation: The N-benzyl protecting group is removed, typically by catalytic hydrogenation, to yield the final octahydro-1H-pyrrolo[3,4-b]pyridine scaffold.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are a major source of drug metabolism in the liver.
-
Preparation of Incubation Mixture: A reaction mixture is prepared in a microcentrifuge tube containing a buffer (e.g., potassium phosphate buffer, pH 7.4), the test compound (typically at a final concentration of 1 µM), and liver microsomes (e.g., from human, rat, or mouse).
-
Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH (the cofactor for P450 enzymes). A control incubation is run in parallel without NADPH.
-
Incubation: The mixture is incubated at 37°C for a specific period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: At each time point, an aliquot of the reaction mixture is transferred to a new tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Analysis: The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The peak area of the test compound relative to the internal standard is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot gives the rate of elimination (k). From this, the in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.
Conclusion
The choice between a piperidine scaffold and a more complex this compound scaffold represents a classic trade-off in drug design between simplicity and complexity, flexibility and rigidity.
-
Piperidine remains an outstanding choice for its synthetic tractability, favorable physicochemical properties, and proven track record in approved drugs.[1][2] It offers a reliable starting point for many drug discovery campaigns.
-
The This compound scaffold offers a pathway to more novel, rigid, and three-dimensional molecules. Its key advantages lie in the potential for enhanced binding affinity and selectivity, which are driven by its pre-organized, rigid structure.[1][3] This can be particularly valuable when targeting challenging proteins or when trying to design out the metabolic liabilities or off-target effects of a more flexible predecessor.
Ultimately, the optimal scaffold choice is context-dependent, relying on the specific therapeutic target, the identified liabilities of initial lead compounds, and the overall goals of the drug discovery program. While synthetically more demanding, the exploration of rigid bicyclic scaffolds like octahydropyrrolo[3,4-b]pyridine is a valuable strategy for developing next-generation therapeutics with potentially superior pharmacological profiles.
References
- 1. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bicycletherapeutics.com [bicycletherapeutics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
Pyrrolo[3,4-b]pyridine Isomers: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, represents a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of key pyrrolo[3,4-b]pyridine isomers, supported by quantitative data from preclinical studies. Detailed experimental protocols for the cited assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.
Comparative Biological Activity Data
The biological activities of pyrrolo[3,4-b]pyridine isomers and their derivatives are diverse, with prominent activities observed in the antibacterial, anticancer, and protein kinase inhibition domains. The following tables summarize key quantitative data from various studies, highlighting the potential of these scaffolds.
Antibacterial Activity
Derivatives of the pyrrolo[3,4-b]pyridine and pyrrolo[3,2-b]pyridine scaffolds have shown notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, with lower values indicating greater potency.
| Isomer Scaffold | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolo[3,4-b]pyridine | Compound 4j | Escherichia coli | 62.5 | [1] |
| Pyrrolo[3,4-b]pyridine | Compound 4l | Escherichia coli | 125.0 | [1] |
| Pyrrolo[3,2-b]pyridine | 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | Escherichia coli | 3.35 | [2][3] |
Anticancer Activity
Several pyrrolopyridine isomers have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.
| Isomer Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[3,2-c]pyridine | Compound 1r | Ovarian, Prostate, Breast | 0.15 - 1.78 | [4] |
| Pyrrolo[3,4-c]pyridine | Mannich bases 20g–s | - | 19–29 µg/mL | |
| Pyrrolo[2,3-b]pyridine | Compound 4h | Breast Cancer (4T1) | - |
Kinase Inhibition
The inhibition of protein kinases is a critical mechanism for many targeted cancer therapies. Derivatives of pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory activity against specific kinases involved in cancer progression.
| Isomer Scaffold | Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 | [5] |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR2 | 9 | [5] |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR3 | 25 | [5] |
| Pyrrolo[3,2-c]pyridine | Compound 1e | FMS Kinase | 60 | [4] |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS Kinase | 30 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., pyrrolo[3,4-b]pyridine derivatives)
-
Bacterial strains (e.g., Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[6][7][8][9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[8]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader. The OD is proportional to the number of viable cells.
Signaling Pathway Visualizations
Understanding the mechanism of action of these compounds often involves elucidating their effects on cellular signaling pathways. Below are diagrams of key pathways implicated in the activity of certain pyrrolopyridine isomers.
Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.
Caption: Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biomedscidirect.com [biomedscidirect.com]
- 8. benchchem.com [benchchem.com]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Navigating the Structure-Activity Landscape of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Derivatives: A Comparative Guide
For researchers and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives, also known as 8-benzyl-2,8-diazabicyclo[4.3.0]nonanes, with a focus on their structure-activity relationship (SAR) as modulators of sigma receptors. The information presented is supported by experimental data from key studies in the field.
The octahydropyrrolo[3.4-b]pyridine core is a key structural motif found in various biologically active compounds. The strategic placement of a benzyl group at the 6-position (or 8-position in diazabicyclo[4.3.0]nonane nomenclature) has been a focal point of medicinal chemistry efforts to develop potent and selective ligands for various biological targets. This guide delves into the nuances of how modifications to this scaffold influence its interaction with sigma receptors, which are implicated in a range of neurological disorders.
Comparative Analysis of Sigma Receptor Affinity
A systematic SAR study on a series of diazabicyclo[4.3.0]nonane derivatives has provided valuable insights into the structural requirements for sigma-1 (S1R) and sigma-2 (S2R) receptor affinity. The data reveals that substitutions on both the five-membered (pyrrolidine) and six-membered (piperidine) rings of the core structure, as well as modifications to the benzyl group, significantly impact binding affinity and selectivity.
| Compound | R1 (on Pyrrolidine N) | R2 (on Piperidine N) | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity |
| 8a | Phenyl | H | >1000 | >1000 | - |
| 8b | Phenethyl | H | 125 | 250 | 2 |
| 8c | Phenyl | Benzyl | 19 | 135 | 7.1 |
| 8d | Phenethyl | Benzyl | 35 | 110 | 3.1 |
| 8e | Phenyl | Phenethyl | 45 | 150 | 3.3 |
| 8f | Phenethyl | Phenethyl | 10 | 165 | 16.5 |
| 8g | Phenyl | 3-Phenylpropyl | 75 | 200 | 2.7 |
Table 1: Sigma Receptor Binding Affinities of 8-substituted-2,8-diazabicyclo[4.3.0]nonane Derivatives. Data sourced from a study on novel sigma receptor ligands.[1]
Key SAR Observations:
-
Impact of N-Substitution on the Pyrrolidine Ring (R1): A simple phenyl group at the R1 position (compound 8a ) is detrimental to activity at both S1R and S2R. Extending this to a phenethyl group (compound 8b ) modestly improves affinity.
-
Role of the N-Benzyl Group on the Piperidine Ring (R2): The introduction of a benzyl group at the R2 position generally enhances affinity. For instance, comparing 8a to 8c , the addition of the benzyl group dramatically increases S1R affinity.
-
Synergistic Effects of R1 and R2 Substituents: The combination of substituents at both R1 and R2 positions leads to the most potent compounds. Notably, compound 8f , with phenethyl groups at both positions, exhibits the highest S1R affinity (Ki = 10 nM) and the best selectivity over S2R in this series.[1]
-
Linker Length: The length of the alkyl chain connecting the phenyl ring to the nitrogen at R2 also influences activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Synthesis of 8-substituted-2,8-diazabicyclo[4.3.0]nonane Derivatives[1]
The synthesis of the target compounds was achieved through a multi-step process:
-
N-Boc Protection: The commercially available (S,S)-2,8-diazabicyclo[4.3.0]nonane was first protected with a Boc group on one of the nitrogen atoms.
-
Buchwald-Hartwig Amination or Alkylation: The remaining secondary amine was then functionalized. For aryl substituents, a Buchwald-Hartwig amination with the corresponding aryl halide was employed. For alkyl and benzyl substituents, standard alkylation reactions with the appropriate alkyl or benzyl halides were performed.
-
Deprotection: The Boc protecting group was removed using trifluoroacetic acid (TFA).
-
Final N-Substitution: The newly freed secondary amine was then subjected to a second round of alkylation or amination to introduce the final R2 substituent, yielding the target compounds.
Sigma Receptor Binding Assays[1]
The affinity of the synthesized compounds for S1R and S2R was determined using radioligand binding assays.
-
S1R Binding Assay:
-
Radioligand: --INVALID-LINK---pentazocine.
-
Tissue Preparation: Guinea pig brain membranes.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compounds.
-
Detection: Bound radioactivity was measured by liquid scintillation counting.
-
-
S2R Binding Assay:
-
Radioligand: [³H]DTG in the presence of (+)-pentazocine to block S1R sites.
-
Tissue Preparation: Rat liver membranes.
-
Incubation and Detection: Similar to the S1R assay.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Logical Relationships in SAR
The structure-activity relationships observed in this series of this compound derivatives highlight the importance of a multi-faceted optimization approach in drug design.
References
A Comparative Analysis of Catalysts for the Hydrogenation of Pyrrolopyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective hydrogenation of the pyrrolopyridine (azaindole) scaffold is a critical transformation for the synthesis of saturated heterocyclic motifs prevalent in numerous bioactive molecules. This guide provides an objective comparison of various catalytic systems for pyrrolopyridine hydrogenation, supported by experimental data, to facilitate catalyst selection for specific synthetic applications.
The hydrogenation of pyrrolopyridines presents a unique set of challenges due to the presence of two fused heterocyclic rings with differing aromaticity and the potential for catalyst inhibition by the nitrogen atoms. The choice of catalyst—typically based on precious metals such as ruthenium, rhodium, iridium, and palladium—is paramount in controlling the chemo-, regio-, and enantioselectivity of the reduction. This analysis delves into the performance of these catalysts, presenting quantitative data, detailed experimental protocols, and visual aids to guide researchers in this field.
Performance Comparison of Catalysts
The selection of an appropriate catalyst for pyrrolopyridine hydrogenation is a trade-off between reactivity, selectivity, and the specific architecture of the target molecule. The following table summarizes the performance of several key catalysts based on published experimental data.
| Catalyst System | Substrate | Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions |
| Ruthenium | ||||||
| [Ru(η³-methallyl)₂(cod)] / (S,S)-(R,R)-PhTRAP | N-Boc-2-methyl-7-azaindole | N-Boc-2-methyl-azaindoline | >99 | 91 | 94 | 50 bar H₂, Ethyl Acetate, 80 °C, 24 h[1] |
| [Ru(η³-methallyl)₂(cod)] / (S,S)-(R,R)-PhTRAP | N-Boc-2-phenyl-7-azaindole | N-Boc-2-phenyl-azaindoline | >99 | 92 | 90 | 50 bar H₂, Ethyl Acetate, 80 °C, 24 h[1] |
| Rhodium | ||||||
| [Rh(nbd)₂]⁺/PhTRAP | N-Boc-2-methyl-7-azaindole | N-Boc-2-methyl-azaindoline | - | - | - | Exclusively reduced the pyrrole ring, but with lower yield and enantioselectivity compared to the Ruthenium catalyst.[2] |
| Iridium | ||||||
| [Ir(COD)Cl]₂ / (S)-C3*-TunePhos | 2-phenyl-pyrrolo[1,2-a]pyrazin-4(3H)-one | (S)-2-phenyl-hexahydropyrrolo[1,2-a]pyrazin-4(3H)-one | >99 | 95 | 95 | 100 bar H₂, Dichloromethane, 35 °C, 24 h, with Cs₂CO₃ additive[3] |
| Palladium | ||||||
| Pd/C (10 mol%) | 7-Azaindole | 7-Azaindoline | High | - | N/A | Acetic Acid, Room Temperature, 1 atm H₂ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the hydrogenation of pyrrolopyridines using different catalytic systems.
Ruthenium-Catalyzed Asymmetric Hydrogenation of 7-Azaindole
This procedure is adapted from the work of Kuwano et al. on the asymmetric hydrogenation of azaindoles.[1]
Materials:
-
N-Boc-protected 2-substituted-7-azaindole (0.20 mmol)
-
[Ru(η³-methallyl)₂(cod)] (1.0 mol%)
-
(S,S)-(R,R)-PhTRAP (1.2 mol%)
-
Ethyl Acetate (1.0 mL)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, a glass vial is charged with the N-Boc-protected 2-substituted-7-azaindole, [Ru(η³-methallyl)₂(cod)], and (S,S)-(R,R)-PhTRAP.
-
Ethyl acetate is added to the vial.
-
The vial is placed in a high-pressure autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reactor is pressurized with hydrogen to 50 bar.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding azaindoline.
-
Conversion and enantiomeric excess are determined by chiral HPLC analysis.
Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrrolo[1,2-a]pyrazine Derivative
This protocol is based on the highly enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts reported by Zhou and coworkers.[3]
Materials:
-
2-phenyl-pyrrolo[1,2-a]pyrazin-4(3H)-one (0.1 mmol)
-
[Ir(COD)Cl]₂ (1.0 mol%)
-
(S)-C3*-TunePhos (2.2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (5 mol%)
-
Dichloromethane (DCM) (1.0 mL)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
The 2-phenyl-pyrrolo[1,2-a]pyrazin-4(3H)-one substrate, [Ir(COD)Cl]₂, (S)-C3*-TunePhos, and Cs₂CO₃ are added to a glass vial inside a glovebox.
-
Dichloromethane is added to the vial.
-
The vial is placed inside a high-pressure autoclave.
-
The autoclave is sealed and taken out of the glovebox.
-
The system is purged with hydrogen gas before being pressurized to 100 bar.
-
The reaction is stirred at 35 °C for 24 hours.
-
After cooling and venting the reactor, the reaction mixture is concentrated.
-
The crude product is purified by flash chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Process: Experimental Workflow and Catalyst Comparison
To better illustrate the key processes and relationships in pyrrolopyridine hydrogenation, the following diagrams have been generated.
Conclusion
The catalytic hydrogenation of pyrrolopyridines is a nuanced field where catalyst choice dictates the outcome. Ruthenium-based catalysts, particularly with chiral phosphine ligands like PhTRAP, have demonstrated exceptional enantioselectivity in the hydrogenation of the pyrrole ring of azaindoles.[1][2] Iridium catalysts also show great promise, especially for more complex fused pyrrolopyridine systems, delivering high yields and enantioselectivities.[3] While data for rhodium and palladium in this specific context is less abundant in the comparative literature, they remain workhorse catalysts for the hydrogenation of N-heterocycles in general. Palladium, often supported on carbon, is a cost-effective option for non-chiral hydrogenations, while rhodium has shown efficacy in reducing the pyrrole ring.[2]
The selection of a catalyst should be guided by the desired outcome, whether it be high enantioselectivity for a chiral drug intermediate or a simple, cost-effective reduction of the heterocyclic core. The experimental protocols and comparative data presented here serve as a foundational guide for researchers to navigate the complexities of pyrrolopyridine hydrogenation and accelerate their synthetic endeavors.
References
Assessing the Drug-Likeness of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Derivatives: A Comparative Guide
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A significant hurdle in this process is ensuring that a molecule possesses favorable pharmacokinetic properties, often encapsulated in the concept of "drug-likeness." This guide provides a comparative assessment of the drug-likeness of a series of hypothetical 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives. The evaluation is centered around key physicochemical properties that are predictive of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The core of this analysis rests on Lipinski's Rule of Five, a widely used rule of thumb in drug discovery to evaluate the drug-likeness of a chemical compound with a certain pharmacological or biological activity that would make it a likely orally active drug in humans.[1][2][3][4] The rule states that, in general, an orally active drug has no more than one violation of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass of less than 500 daltons.
-
A calculated octanol-water partition coefficient (log P) that does not exceed 5.
While these rules are a valuable first-pass filter, it is important to note that they do not predict pharmacological activity.[1]
Comparative Analysis of Hypothetical Derivatives
To illustrate the process of assessing drug-likeness, a parent compound, this compound, and three hypothetical derivatives with substitutions on the benzyl ring were selected for in silico analysis. The key physicochemical properties relevant to Lipinski's Rule of Five were calculated for each compound and are presented in the table below.
Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the principles of drug-likeness assessment.
| Compound ID | Structure | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Parent | 6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine | 216.32 | 1.9 | 1 | 2 | 0 |
| Derivative 1 | 6-(4-Chlorobenzyl)-octahydro-1H-pyrrolo[3,4-b]pyridine | 250.77 | 2.6 | 1 | 2 | 0 |
| Derivative 2 | 6-(4-Methoxybenzyl)-octahydro-1H-pyrrolo[3,4-b]pyridine | 246.35 | 1.8 | 1 | 3 | 0 |
| Derivative 3 | 6-(4-Nitrobenzyl)-octahydro-1H-pyrrolo[3,4-b]pyridine | 261.32 | 1.7 | 1 | 4 | 0 |
Based on this in silico analysis, all the hypothetical derivatives, along with the parent compound, comply with Lipinski's Rule of Five, suggesting they have a higher probability of good oral bioavailability. These compounds represent a promising starting point for further drug discovery efforts.
Experimental Protocols
While in silico predictions are a valuable and time-efficient first step, experimental validation is crucial.[4] Below are outlines of standard experimental protocols for determining the key drug-likeness parameters.
1. Determination of Lipophilicity (LogP/LogD)
Lipophilicity is a critical factor influencing a drug's absorption and distribution.[2]
-
Shake-Flask Method (Gold Standard):
-
A solution of the test compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[5]
-
The two phases are then separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[6]
-
LogP is the logarithm of the partition coefficient.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
This is a faster, indirect method for LogP determination.[5][6]
-
The retention time of the compound on a nonpolar stationary phase with a polar mobile phase is measured.
-
A calibration curve is generated using a set of standard compounds with known LogP values.
-
The LogP of the test compound is then extrapolated from its retention time using the calibration curve.
-
2. In Vitro ADME Assays
ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide a more comprehensive picture of a compound's pharmacokinetic profile.[7][8]
-
Metabolic Stability Assay (Liver Microsomes):
-
The test compound is incubated with liver microsomes (human or from other species), which contain key drug-metabolizing enzymes like cytochrome P450s.
-
The reaction is initiated by adding co-factors such as NADPH.
-
Samples are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified using LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.[7]
-
-
Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA):
-
PAMPA is a high-throughput assay that models passive diffusion across the intestinal barrier.[9]
-
A 96-well plate with a filter coated with an artificial lipid membrane separates a donor compartment (containing the test compound) from an acceptor compartment.
-
After an incubation period, the concentration of the compound in both compartments is measured.
-
The permeability coefficient is calculated based on the amount of compound that has crossed the membrane.
-
Drug-Likeness Assessment Workflow
The process of evaluating the drug-likeness of a series of compounds can be visualized as a multi-step workflow, starting from a large library of virtual compounds and progressively filtering them down to the most promising candidates for further development.
This structured approach, combining in silico predictions with targeted experimental validation, is essential for efficiently identifying and optimizing lead compounds in the drug discovery pipeline. The initial assessment of the hypothetical this compound derivatives suggests that this scaffold is a promising starting point for the development of new therapeutic agents.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. acdlabs.com [acdlabs.com]
- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
in vitro comparison of anticancer activity of different pyrrolopyridine analogs
Pyrrolopyridine derivatives have emerged as a promising class of heterocyclic compounds in the landscape of oncology research. Their structural versatility allows for the development of novel analogs with potent and selective anticancer activities. This guide provides a comparative analysis of the in vitro anticancer efficacy of various recently developed pyrrolopyridine analogs, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic effects of different pyrrolopyridine analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below.
Spiro-pyrrolopyridazine Derivatives
A study investigating newly synthesized spiro-pyrrolopyridazine (SPP) derivatives revealed their cytotoxic potential across breast, lung, and prostate cancer cell lines after 72 hours of treatment.[1] Notably, compound SPP10 demonstrated significant and selective cytotoxicity against cancer cells with a reduced impact on non-tumorigenic cells.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Non-Tumorigenic Cell Line (HEK-293) IC50 (µM) | Selectivity Index (SI) |
| SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | 26.8 ± 0.4 | 11.6 |
| H69AR (Lung) | 3.16 ± 0.8 | 8.48 | ||
| PC-3 (Prostate) | 4.2 ± 0.2 | 6.38 | ||
| SPP3 | MCF-7 (Breast) | - | 7.5 ± 1.0 | 0.72 |
| H69AR (Lung) | - | 0.76 | ||
| PC-3 (Prostate) | - | 0.90 | ||
| SPP12 | H69AR (Lung) | 19.18 ± 0.4 | - | - |
| SPP15 | PC-3 (Prostate) | 2.8 ± 0.4 | - | - |
| SPP6 | MCF-7 (Breast) | 48.17 ± 1.4 | - | - |
| SPP20 | H69AR (Lung) | 140.0 ± 2.4 | - | - |
| SPP13 | PC-3 (Prostate) | 89.7 ± 2.4 | - | - |
Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives
A series of tricyclic pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their antitumor activity against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines.[2] Compounds 8f and 8g showed notable activity against the HT-29 cell line and a degree of selectivity when compared to non-cancerous HEK-293 cells.[2]
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line (HEK-293) IC50 (µM) | Selectivity Index (SI) |
| 8f | HT-29 (Colon) | 4.55 ± 0.23 | 195 ± 0.07 | 42.8 |
| 8g | HT-29 (Colon) | 4.01 ± 0.20 | 169 ± 0.10 | 42.1 |
| 8a | HeLa (Cervical) | 19.22 | - | - |
| 10a | HeLa (Cervical) | Moderate Activity | - | - |
| 10b | MCF-7 (Breast) | Moderate Activity | - | - |
| Doxorubicin | HT-29 (Colon) | 0.045 ± 0.002 | - | - |
Other Pyrrolo[2,3-d]pyrimidine Derivatives
Further studies on pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their efficacy against a broader panel of cancer cell lines.[3][4] Compounds 14a , 16b , and 18b were particularly effective against the MCF-7 breast cancer cell line.[3][4]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 14a | MCF-7 (Breast) | 1.7 |
| 16b | MCF-7 (Breast) | 5.7 |
| 18b | MCF-7 (Breast) | 3.4 |
| 17 | HePG2 (Liver) | 8.7 |
| PACA2 (Pancreatic) | 6.4 | |
| Doxorubicin | MCF-7 (Breast) | 26.1 |
| HePG2 (Liver) | 21.6 | |
| PACA2 (Pancreatic) | 28.3 |
Another study highlighted Compound 3 as the most cytotoxic among a series of pyrrolopyrimidine derivatives tested on MCF-7 cells.[5]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 3 | MCF-7 (Breast) | 23.42 |
Experimental Protocols
The determination of the in vitro anticancer activity of the pyrrolopyridine analogs involved standardized cell-based assays.
Cell Viability and Cytotoxicity Assay (XTT and MTT)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, H69AR, PC-3, HT-29) and non-tumorigenic cell lines (e.g., HEK-293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the pyrrolopyridine analogs for a specified duration (e.g., 72 hours). A solvent control (e.g., DMSO) was also included.[1]
-
Cell Viability Measurement:
-
XTT Assay: After the incubation period, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent was added to each well. The metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product.[1]
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Viable cells with active mitochondrial reductase enzymes convert MTT into a purple formazan product.[3][4]
-
-
Data Analysis: The absorbance was measured using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. IC50 values were then determined from the dose-response curves.
Signaling Pathways and Mechanism of Action
Several pyrrolopyridine analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
EGFR Inhibition and Apoptosis Induction by Spiro-pyrrolopyridazines
The spiro-pyrrolopyridazine derivative SPP10 has been shown to inhibit the epidermal growth factor receptor (EGFR), a crucial protein in controlling cell proliferation.[1] Furthermore, SPP10 was found to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and cytochrome c.[1]
Caption: EGFR inhibition and apoptosis induction by SPP10.
Modulation of Apoptotic and Cell Cycle Proteins by Pyrrolo[2,3-d]pyrimidines
Certain pyrrolo[2,3-d]pyrimidine derivatives, such as 14a , 14b , and 18b , have been found to modulate the expression of genes and proteins involved in apoptosis and cell cycle regulation in MCF-7 cells.[3][4] These compounds led to the upregulation of tumor suppressor p53 and pro-apoptotic BAX, while downregulating the anti-apoptotic Bcl-2 and cell cycle regulator CDK4.[3][4]
References
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Metabolic Stability of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process. It influences key pharmacokinetic properties such as oral bioavailability, half-life, and clearance, ultimately impacting the therapeutic efficacy and potential for toxicity. This guide provides a comparative framework for evaluating the metabolic stability of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives. Due to the limited publicly available quantitative metabolic stability data for this specific scaffold, this guide leverages data from structurally related heterocyclic compounds to provide a valuable benchmark for researchers.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of various heterocyclic compounds, including those with pyrrolidine, piperidine, and other bicyclic nitrogen cores. This data, obtained from human and rat liver microsome assays, can serve as a reference for assessing the metabolic liabilities of novel this compound derivatives.
| Compound Class/Scaffold | Specific Compound/Derivative | Test System | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound (t1/2, min) |
| Pyrrolopyrimidine | Thienopyrimidine Precursor | Rat Liver Microsomes | - (4% remaining at 30 min) | - | - |
| Pyrrolopyrimidine Analog | Rat Liver Microsomes | - (65% remaining at 30 min) | - | - | |
| Piperazin-1-ylpyridazine | Compound 1 | Mouse Liver Microsomes | ~3 | - | - |
| Compound 1 | Human Liver Microsomes | >3 | - | - | |
| Compound 11 (electron-withdrawn) | Mouse Liver Microsomes | Increased vs. Cpd 1 | - | - | |
| Tetraethyl-substituted Nitroxides | TEMPONE (1 ) (Piperidine) | Rat Liver Microsomes | - (Rapid reduction) | - | - |
| Tetraethyl pyrrolidine nitroxide (3 ) | Rat Liver Microsomes | - (More stable than 1 & 2 ) | - | - | |
| Isoindoline nitroxide (5 ) | Rat Liver Microsomes | - (Intermediate stability) | - | - | |
| Hydroxy-α-Sanshool | Hydroxy-α-Sanshool | Human Liver Microsomes | 42.92 | 40.50 | Verapamil |
| Hydroxy-α-Sanshool | Rat Liver Microsomes | 51.38 | 48.34 | Verapamil | |
| Beauvericin | Beauvericin | Human Liver Microsomes | >30 | <30 | - |
| Beauvericin | Rat Liver Microsomes | - | - | - |
Note: The data presented is for comparative purposes and is derived from various sources. Direct comparison should be made with caution due to potential differences in experimental conditions.
Experimental Protocols
A standard and robust method for assessing metabolic stability is the in vitro liver microsomal stability assay.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the in vitro metabolic stability of this compound derivatives by measuring the rate of disappearance of the parent compound in the presence of human liver microsomes.
2. Materials:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (containing an internal standard for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding human liver microsomes to the potassium phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the test compound or positive control to the incubation mixture.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration)
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological relationships.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Hypothetical signaling pathway inhibited by a pyrrolopyridine derivative.
Discussion of Potential Metabolic Liabilities
Based on the structures of related heterocyclic compounds, the this compound scaffold may be susceptible to several metabolic transformations:
-
Oxidation of the Pyrrolidine or Piperidine Ring: The saturated rings are potential sites for hydroxylation, catalyzed by cytochrome P450 enzymes.
-
N-debenzylation: The benzyl group attached to the nitrogen atom is a common site for oxidative cleavage, leading to the formation of the corresponding de-benzylated pyrrolopyridine and benzaldehyde.
-
Aromatic Hydroxylation: The benzyl group's aromatic ring can undergo hydroxylation at various positions.
-
Oxidation of the Benzylic Carbon: The carbon atom connecting the benzyl group to the nitrogen is also a potential site for oxidation.
Strategies to improve the metabolic stability of these derivatives could include:
-
Introduction of Electron-Withdrawing Groups: Adding groups like fluorine to the benzyl ring can deactivate it towards oxidative metabolism.
-
Blocking Metabolic Hotspots: Introducing steric hindrance, for example, by adding a methyl group at a position susceptible to hydroxylation, can prevent enzymatic access.
-
Bioisosteric Replacement: Replacing the benzyl group with a more metabolically stable alternative, such as a pyridine or a pyrimidine ring, could be explored.
Conclusion
This guide provides a foundational framework for researchers evaluating the metabolic stability of this compound derivatives. While specific quantitative data for this novel scaffold is not yet widely available, the comparative data from related heterocyclic systems, coupled with the detailed experimental protocol, offers a robust starting point for in-house evaluation. By understanding the potential metabolic liabilities and employing strategic chemical modifications, the development of more stable and effective drug candidates based on this promising scaffold can be accelerated.
A Comparative Guide to the Synthetic Efficiency of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Production
For Researchers, Scientists, and Drug Development Professionals
The production of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a critical intermediate in the synthesis of various pharmaceutical compounds, including the antibiotic Moxifloxacin, has been approached through several synthetic strategies.[1][2] This guide provides an objective comparison of the prevalent methods, focusing on key performance indicators to aid researchers in selecting the most suitable route for their specific needs, be it laboratory-scale synthesis or industrial-scale production.
Comparison of Synthetic Routes
The synthesis of this compound typically originates from pyridine-2,3-dicarboxylic acid and benzylamine. The core of the synthesis involves the formation of a dione intermediate, followed by de-aromatization and subsequent reduction. The primary variations in synthetic efficiency arise from the choice of reducing agents and the strategy for stereoselective synthesis of the desired (S,S)-enantiomer.
| Parameter | Method A: Lithium Aluminium Hydride (LAH) Reduction | Method B: Metal Borohydride/BF3 Complex Reduction | Method C: Vitride Reduction |
| Starting Materials | Pyridine-2,3-dicarboxylic acid, Benzylamine | Pyridine-2,3-dicarboxylic acid, Benzylamine | 6-benzyl-5,7-dioxo octahydropyrrolo[3,4-b] pyridine |
| Key Reagents | Lithium Aluminium Hydride (LAH) | Metal borohydride-ether or Boron trifluoride complex | Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride) |
| Stereoselectivity | Produces racemic mixture, requiring subsequent resolution | Can incorporate in-situ resolution with D(-)-tartaric acid | Subsequent tartarate salt preparation |
| Reported Purity | Not specified, requires purification post-resolution | > 98.0%[3] | Not specified |
| Reaction Time | Reflux for 5 hours for the reduction step[3] | 4 hours for the reduction step at 30-35°C[3] | 1 hour for the reduction step at 27-30°C[3] |
| Reaction Temperature | Reflux temperature[3] | 30-35°C[3] | 27-30°C[3] |
| Solvents | Tetrahydrofuran (THF), Toluene[3] | Toluene, Water[3] | Toluene, Dimethyl formamide (DMF)[3] |
| Advantages | Established, well-documented method. | High purity of the final product, avoids hazardous LAH, commercially viable and economical.[3] | Milder reaction conditions compared to LAH. |
| Disadvantages | Use of LAH is expensive and hazardous, making it unsuitable for large-scale production.[3] Generates a racemic mixture requiring a separate resolution step.[3] | Requires careful control of pH. | Requires use of DMF for salt preparation.[3] |
| Cost & Safety | LAH is expensive and pyrophoric, requiring stringent safety precautions.[3] THF can form explosive peroxides. | Employs more user-friendly and cost-efficient reagents and solvents.[3] | Vitride is a safer alternative to LAH. |
Experimental Protocols
Method B: Metal Borohydride/BF3 Complex Reduction with In-situ Resolution
This method provides a commercially viable, economical, and safe process for producing (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.[3]
-
De-aromatization and In-situ Resolution: 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is de-aromatized in the presence of a metal catalyst. The resulting product undergoes in-situ resolution with D(-)-tartaric acid in a solvent system to yield (4aR,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione monotartarate salt.[3]
-
Hydrolysis: To a solution of the monotartarate salt (e.g., 49.5g) in toluene (90ml), water (100ml) is added at 25°C. The pH of the reaction mass is adjusted to 9.0-9.5 with an aqueous sodium hydroxide solution. The organic and aqueous layers are then separated.[3]
-
Reduction: The toluene layer containing the free base is added to a metal borohydride-ether or boron trifluoride complex in a non-ethereal solvent system (e.g., 150g of aluminium borohydride in tetrahydrofuran). The reaction mixture is stirred at 30-35°C for 4 hours.[3]
-
Work-up: After the reaction is complete, the mixture is worked up to isolate the final product, (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, with a purity of over 98.0%.[3]
Visualizing the Workflow
To better understand the sequence of operations and the logical flow of the synthetic processes, the following diagrams are provided.
Caption: Generalized experimental workflow for the synthesis of (S,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
Caption: Decision-making flowchart for selecting the optimal synthetic route.
References
- 1. Buy 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one | 1092352-66-3 [smolecule.com]
- 2. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 3. WO2014097272A2 - Method for production of (s,s)-6-benzyloctahydro-1h-pyrrolo[3,4-b]pyridine, an intermediate of azabicyclo pyridine derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive operational and disposal plan for 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a substituted pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this exact compound, the following guidance is based on the known hazards of a closely related stereoisomer and the general disposal protocols for pyridine-containing hazardous materials.
Hazard Assessment and Waste Classification
This compound, as a substituted pyridine, must be handled as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information for the stereoisomer (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine, which indicates significant health and environmental risks.[1] Consequently, all waste containing this compound, including unreacted material, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[2][3]
Quantitative Hazard Data Summary
The following table summarizes the critical hazard information extrapolated from the GHS classification of (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. This data should be used to inform a conservative and safety-conscious approach to its handling and disposal.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term | - | H411: Toxic to aquatic life with long lasting effects |
Source: PubChem CID 10198297 for (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine[1]
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable plan for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and double-layered nitrile gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste with other incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and any other contaminated PPE in a designated hazardous waste bag.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.
4. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
5. Spill Management:
-
In case of a spill, wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The recommended disposal method for pyridine and its derivatives is incineration at a permitted hazardous waste facility.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine, a key intermediate in the synthesis of pharmaceuticals such as moxifloxacin.[1][2] Adherence to these protocols is critical due to the compound's potential hazards.
Hazard Profile:
-
Harmful if swallowed
-
Causes severe skin burns and eye damage
-
Harmful if inhaled
-
May cause damage to organs through prolonged or repeated exposure
-
Toxic to aquatic life with long-lasting effects[3]
Given these significant risks, stringent safety measures must be implemented.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection Level | Specific Recommendations | Rationale |
| Respiratory | High | NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters. A powered air-purifying respirator (PAPR) may be necessary for extended operations or in poorly ventilated areas.[4] | To prevent inhalation of harmful vapors, which can cause acute and chronic health effects.[3] |
| Eye and Face | High | Chemical safety goggles and a face shield.[5] | To provide maximum protection against splashes that can cause severe eye damage.[3] |
| Skin and Body | High | Chemical-resistant, flame-retardant, and anti-static protective clothing. A one-piece coverall or a hooded two-piece chemical splash suit is recommended.[6] | To prevent skin contact which can lead to severe burns.[3] |
| Hands | High | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene). The outer glove should have a long cuff to be worn over the sleeve of the lab coat.[7] | To protect against skin absorption and severe skin burns.[3] |
| Feet | Moderate | Chemical-resistant boots with steel toes and shanks.[6] Pant legs should be worn outside of the boots.[4] | To protect against spills and splashes. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to ensure safety at every step.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid Waste | Designated, sealed, and chemically resistant container. | "Hazardous Waste," "Corrosive," "Toxic," and the full chemical name. | Store in a designated, well-ventilated, and secure hazardous waste accumulation area. | Dispose of through a licensed hazardous waste disposal company. |
| Liquid Waste | Designated, sealed, and chemically resistant container. | "Hazardous Waste," "Corrosive," "Toxic," and the full chemical name. | Store in a designated, well-ventilated, and secure hazardous waste accumulation area, with secondary containment. | Dispose of through a licensed hazardous waste disposal company. |
| Contaminated PPE | Labeled, sealed plastic bags. | "Hazardous Waste - Contaminated PPE" and the chemical name. | Store in the hazardous waste accumulation area. | Dispose of as hazardous waste. |
digraph "Disposal_Plan" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Waste Generation"]; "Segregate_Waste" [label="Segregate Waste\n(Solid, Liquid, PPE)"]; "Package_Waste" [label="Package in Labeled,\nSealed Containers"]; "Store_Waste" [label="Store in Designated\nHazardous Waste Area"]; "Arrange_Disposal" [label="Arrange for Pickup by\nLicensed Disposal Company"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Proper Disposal"];
"Start" -> "Segregate_Waste"; "Segregate_Waste" -> "Package_Waste"; "Package_Waste" -> "Store_Waste"; "Store_Waste" -> "Arrange_Disposal"; "Arrange_Disposal" -> "End"; }
Caption: Step-by-step disposal plan for this compound waste.
By strictly adhering to these operational and disposal plans, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the safety of personnel and the protection of the environment.
References
- 1. 6-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRIDINE | 128740-14-7 [chemicalbook.com]
- 2. 6-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRIDINE | 128740-14-7 [amp.chemicalbook.com]
- 3. (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine | C14H20N2 | CID 10198297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. hsa.ie [hsa.ie]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
